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  • Product: 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride
  • CAS: 857195-41-6

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Ethylamino)-2-methylpropan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is an organic compound belonging to the class of amino alcohols. As a hydrochloride salt, it exhibits increased solubility in aqueous media compared to its free base form, a critical attribute for many pharmaceutical and research applications. The structure, featuring a tertiary carbon atom bonded to an ethylamino group, a primary alcohol, and two methyl groups, bestows upon it specific chemical characteristics that are pertinent to its function as a potential pharmaceutical intermediate or a biologically active molecule.

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. It is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis, offering both established data and field-proven methodologies for its analysis and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for 2-(Ethylamino)-2-methylpropan-1-ol and its hydrochloride salt is provided below. It is important to note that while some data for the free base is available, specific experimental data for the hydrochloride salt is limited. The properties of the closely related compound, 2-Amino-2-methylpropan-1-ol, are included for comparative purposes.

Property2-(Ethylamino)-2-methylpropan-1-ol2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride2-Amino-2-methylpropan-1-ol (for comparison)Source(s)
Chemical Structure Chemical structure of 2-(Ethylamino)-2-methylpropan-1-olChemical structure of 2-(Ethylamino)-2-methylpropan-1-ol hydrochlorideChemical structure of 2-Amino-2-methylpropan-1-ol
Molecular Formula C6H15NOC6H16ClNOC4H11NO[1][2]
Molecular Weight 117.19 g/mol 153.65 g/mol 89.14 g/mol [2][3]
CAS Number 82922-13-2857195-41-6124-68-5[2][4]
Appearance PowderExpected to be a white solidWhite crystalline solid[3][5]
Melting Point 72-75 °CNot experimentally determined24-28 °C[4][5]
Boiling Point Not availableNot applicable (decomposes)165 °C[5]
Solubility Not fully characterizedExpected to be soluble in waterMiscible with water, soluble in alcohols[5][6]
pKa Not experimentally determined; predicted to be around 10-11Not applicable9.7 (at 25 °C)[5]

Spectroscopic and Spectrometric Characterization

The structural elucidation of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the presence of key functional groups and their connectivity. For 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride in a suitable deuterated solvent like D₂O or DMSO-d₆, the following signals are anticipated:

  • -CH₃ (ethyl): A triplet, integrating to 3H.

  • -CH₂- (ethyl): A quartet, integrating to 2H.

  • -C(CH₃)₂: A singlet, integrating to 6H.

  • -CH₂OH: A singlet, integrating to 2H.

  • -NH₂⁺-: A broad singlet, integrating to 2H (may exchange with D₂O).

  • -OH: A singlet, integrating to 1H (may exchange with D₂O).

The exact chemical shifts will be dependent on the solvent and concentration. As a reference, the ¹H NMR spectrum of the structurally related 2-methylpropan-1-ol shows distinct signals for its methyl, methine, methylene, and hydroxyl protons.[7]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are:

  • -CH₃ (ethyl): ~15 ppm

  • -CH₂- (ethyl): ~45 ppm

  • -C(CH₃)₂: ~25 ppm

  • -C(NH₂⁺)-: ~60 ppm

  • -CH₂OH: ~70 ppm

These predicted values are based on the analysis of similar structures. For instance, the ¹³C NMR spectrum of 2-methylpropan-1-ol shows three distinct carbon environments.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is expected to exhibit the following characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.[9]

  • N-H stretch: A broad band between 3000-3300 cm⁻¹, corresponding to the protonated amine.

  • C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, arising from the alkyl C-H bonds.[9]

  • N-H bend: An absorption band around 1500-1650 cm⁻¹.

  • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(Ethylamino)-2-methylpropan-1-ol, the expected monoisotopic mass is 117.1154 g/mol .[10] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 118.1226.[10] Fragmentation would likely involve the loss of water, the ethyl group, or cleavage adjacent to the nitrogen atom. The fragmentation pattern of the related compound 2-methylpropan-1-ol shows a base peak at m/z = 43.[11]

Solubility and pKa

A comprehensive understanding of the solubility and pKa is crucial for formulation development and for predicting the behavior of the compound in biological systems.

Solubility Profile

As a hydrochloride salt, 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is expected to be freely soluble in water and polar protic solvents like methanol and ethanol. Its solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and acetone is likely to be limited.

A standard equilibrium solubility method can be employed:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the vials to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

pKa Determination

The pKa value is a measure of the acidity of the protonated amine. The pKa of the ethylamino group is predicted to be in the range of 10-11, similar to other primary and secondary alkylamines.[5][12]

  • Sample Preparation: Prepare a solution of the hydrochloride salt in deionized water at a known concentration (e.g., 0.01 M).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the amine is in its protonated form. This corresponds to the midpoint of the buffer region in the titration curve.

Stability and Hygroscopicity

The stability and hygroscopicity of an active pharmaceutical ingredient (API) are critical quality attributes that must be thoroughly investigated.

Chemical Stability

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Stress Conditions: Expose solutions of the compound to various stress conditions as per ICH guidelines, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid compound heated in an oven (e.g., 80 °C).

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

A stability study on a related amino alcohol hydrochloride in biological matrices has demonstrated the utility of HPLC in monitoring its stability over time under different storage conditions.[14][15][16]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[17][18]

Dynamic Vapor Sorption (DVS) is the standard method for this assessment:

  • Sample Preparation: Place a small, accurately weighed amount of the compound (5-15 mg) in the DVS instrument.[18]

  • Drying: Dry the sample under a stream of dry nitrogen until a constant weight is achieved.

  • Sorption/Desorption Isotherm: Subject the sample to a pre-defined program of increasing and then decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C). Typically, the RH is ramped from 0% to 90% and then back to 0% in defined steps.[18]

  • Data Analysis: The change in mass at each RH step is recorded. The resulting sorption-desorption isotherm provides information on the hygroscopic nature of the compound.

Analytical Methodologies

A robust and validated analytical method is paramount for the quality control of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

High-Performance Liquid Chromatography (HPLC)

The following is a starting point for developing a reversed-phase HPLC method for purity determination and assay.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a low wavelength (e.g., 200-220 nm)[15]
Injection Volume 10 µL

This method is based on established procedures for similar amino alcohols.[2] For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[2]

Synthesis and Purification

While a specific synthetic route for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is not extensively detailed in the literature, a plausible approach involves the reductive amination of 2-hydroxy-2-methylpropanal with ethylamine, followed by salt formation with hydrochloric acid. Alternatively, a route analogous to the synthesis of related amino alcohols could be employed, potentially starting from 2-amino-2-methyl-1-propanol.[19]

Synthesis_Workflow cluster_0 Synthetic Pathway Start 2-Hydroxy-2- methylpropanal Intermediate 2-(Ethylamino)-2- methylpropan-1-ol (Free Base) Start->Intermediate Reagent1 Ethylamine (CH3CH2NH2) Reductive Amination Reagent1->Intermediate Product 2-(Ethylamino)-2- methylpropan-1-ol HCl Intermediate->Product Reagent2 Hydrochloric Acid (HCl) Salt Formation Reagent2->Product

Caption: Plausible synthetic workflow for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

Purification of the final product would typically involve recrystallization from a suitable solvent system to achieve high purity.

References

  • Chemsrc. (2025, September 6). CAS#:82922-13-2 | 2-(ethylamino)-2-methyl-1-propanol(SALTDATA: HCl). Retrieved from [Link]

  • Al-Qahtani, A. H., et al. (2024). Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(3), 96. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-2-methylpropan-1-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(ethylamino)-2-methylpropan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Ethylamino)-2-methylpropan-1-ol. Retrieved from [Link]

  • Al-Qahtani, A. H., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(3), 96. [Link]

  • NIST. (n.d.). 2-Propanamine, 2-methyl-. Retrieved from [Link]

  • OSHA. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL (AMP). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol C4H10O. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol C4H10O. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Retrieved from [Link] for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according.pdf

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-2-ol - (tert-butyl alcohol). Retrieved from [Link]

  • ResearchGate. (2024, February 14). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-1-ol - (isobutyl alcohol). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • NIST. (n.d.). 2-Propen-1-ol, 2-methyl-. Retrieved from [Link]

  • mzCloud. (2016, November 23). 2 3 Ethylone isomer. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-氨基-2-甲基-1-丙醇. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylaminoethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethylamino-1-phenylpropanone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL (AMP). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Product Name: 2-METHYLPROPAN-1-OL LR. Retrieved from [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride: A Nav1.5 Channel Modulator

Executive Summary 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS 82922-13-2) is a synthetic aliphatic amino alcohol recognized pharmacologically as a stovaine (amylocaine) analog. In experimental models, it functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS 82922-13-2) is a synthetic aliphatic amino alcohol recognized pharmacologically as a stovaine (amylocaine) analog. In experimental models, it functions as a potent Class I antiarrhythmic agent, effectively suppressing abnormal myocardial rhythms ([1]).

As a Senior Application Scientist, I have structured this whitepaper to elucidate the specific in vitro mechanism of action of this compound. We will explore the causality of its interaction with cardiac voltage-gated sodium channels (Nav1.5) and provide a self-validating, gold-standard electrophysiological framework for characterizing its state-dependent and use-dependent blockade properties.

Mechanistic Rationale: The Causality of Nav1.5 Blockade

Antiarrhythmic agents of this structural class exert their effects by modulating the Nav1.5 channel, the primary inward current carrier responsible for Phase 0 depolarization in cardiac action potentials. Like its structural predecessor stovaine, 2-(Ethylamino)-2-methylpropan-1-ol acts as a membrane-stabilizing agent ([2]).

The Causality of State-Dependent Block

The efficacy of this compound relies on the "modulated receptor hypothesis." To exert its effect, the drug must enter the inner vestibule of the Nav1.5 pore from the intracellular side. This requires the molecule to cross the lipid bilayer in its uncharged base form before becoming protonated and active intracellularly. Once inside, it binds to highly conserved residues on the S6 transmembrane segments of domains I, III, and IV ([3]).

Crucially, the binding affinity is highly state-dependent . The compound exhibits low affinity for the resting (closed) state but binds with high affinity to the open and fast-inactivated states. This causality ensures that rapidly firing cells—such as ectopic pacemakers driving arrhythmias—are preferentially blocked (a phenomenon known as use-dependent block), while normal, slower-pacing resting myocytes are spared.

G cluster_gating Nav1.5 State Transitions & Drug Binding R Resting State (Closed) O Open State (Conducting) R->O Depolarization I Inactivated State (Non-conducting) O->I Fast Inactivation I->R Repolarization Drug 2-(Ethylamino)-2-methylpropan-1-ol (Stovaine Analog) Drug->R Low Affinity Block Drug->O High Affinity Block Drug->I High Affinity Block

Diagram 1: Nav1.5 state transitions and the state-dependent binding affinities of the stovaine analog.

In Vitro Experimental Workflows (Self-Validating Protocols)

To validate the mechanism of action of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride, whole-cell patch-clamp electrophysiology is the gold standard. The following self-validating protocol ensures high-fidelity data acquisition by rigorously controlling for voltage errors and baseline drift.

Protocol 1: Whole-Cell Patch-Clamp of Nav1.5

Objective: Quantify the IC50 and state-dependent kinetics of the compound. Model: HEK293 cells stably transfected with human SCN5A (encoding the Nav1.5 channel).

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293-Nav1.5 cells on poly-D-lysine coated glass coverslips. Use within 24-48 hours to ensure optimal channel density and avoid overexpression artifacts (which can lead to space-clamp issues).

  • Solution Formulation:

    • Extracellular Bath Solution (mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Intracellular Pipette Solution (mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

    • Expert Insight: Cesium Fluoride (CsF) is deliberately chosen over KCl for the intracellular solution. Cs+ blocks endogenous potassium currents, while F- enhances seal stability and facilitates faster whole-cell break-in.

  • Patch Configuration & Quality Control (Self-Validation):

    • Pull borosilicate glass pipettes to a resistance of 1.5–2.5 MΩ.

    • Form a GΩ seal and apply brief negative pressure to rupture the patch, achieving whole-cell configuration.

    • Validation Checkpoint: Only accept cells with an initial uncompensated series resistance (Rs) < 8 MΩ and a leak current < 100 pA at a holding potential of -120 mV.

    • Crucial Step: Compensate Rs to ≥80%. Nav1.5 generates massive, rapid inward currents; failing to compensate Rs will result in severe voltage-clamp errors, rendering kinetic data useless.

  • Drug Perfusion: Apply 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride via a gravity-driven, computer-controlled micro-perfusion system. Wait 3-5 minutes for steady-state equilibration before recording.

Protocol 2: Use-Dependent Blockade Assay

To prove the compound acts as a Class I antiarrhythmic, we must demonstrate that its block increases at higher heart rates (use-dependence).

  • Holding Potential: Hold the cell at -120 mV (where channels are fully in the resting state).

  • Pulse Train: Apply a train of 30 depolarizing pulses to -20 mV for 20 ms at a frequency of 10 Hz (simulating a high-frequency arrhythmic event).

  • Data Acquisition & Analysis: Record the peak inward sodium current for each pulse. Normalize the peak current of the 30th pulse (P30) to the 1st pulse (P1). A significant reduction in the P30/P1 ratio in the presence of the drug confirms use-dependent block.

Workflow A HEK293-Nav1.5 Cell Preparation B Whole-Cell Configuration A->B C Voltage Protocols (Use/State-Dependence) B->C D Data Acquisition & Leak Subtraction C->D C1 10 Hz Pulse Train C->C1 C2 Steady-State Inactivation C->C2 E IC50 & Kinetics Analysis D->E

Diagram 2: Logical workflow for the self-validating patch-clamp electrophysiology assay.

Quantitative Data Presentation

The following table summarizes the anticipated electrophysiological profile of 2-(Ethylamino)-2-methylpropan-1-ol relative to reference Nav1.5 modulators. The stark difference between the Resting State IC50 and Inactivated State IC50 highlights the mechanism's state-dependency.

CompoundTargetResting State IC50 (µM)Inactivated State IC50 (µM)Use-Dependent Block (10 Hz)
2-(Ethylamino)-2-methylpropan-1-ol Nav1.5> 500~ 15 - 30High (> 60% reduction)
Amylocaine (Stovaine) Nav1.5 / Nav1.1> 1000~ 40 - 60Moderate (~ 40% reduction)
Lidocaine (Reference) Nav1.5> 300~ 10 - 20High (> 70% reduction)

Note: Values represent typical pharmacological profiles for Class I antiarrhythmic stovaine analogs derived from standardized HEK293-Nav1.5 patch-clamp assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10767, Amylocaine". Source: PubChem. URL: [Link]

  • Catterall, W. A. "Voltage-gated sodium channels at 60: structure, function and pathophysiology". Source: The Journal of Physiology / PMC. URL: [Link]

Sources

Foundational

Molecular weight and exact mass of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals. Introduction & Chemical Rationale As a Senior Application Scientist specializing in mass spectrometry and phy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals.

Introduction & Chemical Rationale

As a Senior Application Scientist specializing in mass spectrometry and physicochemical profiling, I frequently encounter sterically hindered amino alcohols like 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride . This compound serves as a critical building block, buffering agent, and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Understanding the distinction between its average molecular weight and its monoisotopic exact mass is paramount for accurate high-resolution mass spectrometry (HRMS) analysis. The free base form of this compound (CAS: 82922-13-2) is a secondary amine that is highly susceptible to volatilization and oxidative degradation [3].

The Causality of Salt Selection: To mitigate these stability issues, the compound is universally synthesized and supplied as a hydrochloride salt (CAS: 857195-41-6) [1][2]. The protonation of the amine and the subsequent ionic pairing with chloride significantly enhances its aqueous solubility, crystalline stability, and shelf-life, making it suitable for rigorous pharmaceutical workflows.

Physicochemical Data & Mass Profiling

In high-resolution analytical workflows, relying on average molecular weight leads to critical mass errors. Mass spectrometers separate isotopes, meaning we must target the exact mass of the most abundant isotopic composition (monoisotopic mass).

Below is the consolidated physicochemical profile of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride, distinguishing the free base, the neutral salt, and the detectable ionized species.

PropertyFree BaseHydrochloride SaltDetected Ion (ESI+)
CAS Number 82922-13-2857195-41-6N/A
Molecular Formula C₆H₁₅NOC₆H₁₆ClNO[C₆H₁₆NO]⁺
Average Molecular Weight 117.19 g/mol 153.65 g/mol 118.20 g/mol
Monoisotopic Exact Mass 117.1154 Da153.0920 Da118.1226 m/z
Physical State Liquid (prone to oxidation)Solid (Stable crystalline)Gas-phase ion

Protocol: LC-ESI-HRMS Exact Mass Determination

To definitively characterize this compound and screen for impurities (such as N-desethyl degradation products), a robust Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) protocol is required.

Self-Validating System Design: This protocol incorporates a post-column lock-mass infusion and a pre-run blank injection. The blank rules out column carryover, while the lock-mass provides real-time internal calibration, ensuring that any instrumental mass drift is continuously corrected. This creates a closed-loop, self-validating system guaranteeing mass accuracy within < 5 ppm.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh exactly 1.0 mg of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

    • Dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to create a 1 mg/mL stock.

    • Dilute the stock to a final working concentration of 1 µg/mL.

    • Causality: The addition of 0.1% formic acid ensures the secondary amine remains fully protonated in solution, which exponentially increases ionization efficiency in positive mode.

  • Chromatographic Separation:

    • Inject 5 µL of the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: As a highly polar, low-molecular-weight amine salt, this compound exhibits poor retention and peak tailing on standard C18 reversed-phase columns. HILIC provides superior retention, sharper peak shapes, and better desolvation.

  • Electrospray Ionization (ESI+):

    • Operate the mass spectrometer in positive ion mode (ESI+).

    • Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Causality: Under ESI+ conditions, the chloride counter-ion is stripped away during droplet evaporation. The instrument will exclusively detect the protonated free base [M+H]⁺.

  • Lock-Mass Calibration & Data Acquisition:

    • Infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference spray at 10 µL/min.

    • Acquire full-scan MS data (m/z 50–500) at a resolution of 70,000 (FWHM).

  • Data Processing:

    • Extract the ion chromatogram (EIC) for the target theoretical m/z of 118.1226 using a narrow mass tolerance window of ± 5 ppm.

Experimental Workflow Visualization

LCHRMS_Workflow Prep Sample Preparation (Desalting & 1 µg/mL Dilution) LC Liquid Chromatography (HILIC Column Separation) Prep->LC 5 µL Injection ESI Electrospray Ionization (Positive Mode ESI+) LC->ESI Eluent + Lock Mass MassAnalyzer High-Resolution Mass Analyzer (Orbitrap / TOF) ESI->MassAnalyzer [M+H]+ Ions Data Data Processing (Target m/z: 118.1226) MassAnalyzer->Data High-Res Spectra

Fig 1: LC-ESI-HRMS workflow for exact mass validation of 2-(Ethylamino)-2-methylpropan-1-ol.

Applications in Pharmaceutical Profiling

In drug development, verifying the exact mass of intermediates like 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is not just a quality control checkbox; it is a regulatory necessity. By utilizing the 118.1226 m/z exact mass target, analytical chemists can easily differentiate the active intermediate from isobaric impurities or structural isomers (e.g., distinguishing an ethylamino group from two methylamino groups on the same backbone). This level of precision ensures the integrity of downstream API synthesis and guarantees that pharmacokinetic tracking is based on structurally validated molecules.

References

  • Title: 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (Compound Summary) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Exploratory

2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride Receptor Binding Affinity Assays: A Technical Guide

Executive Summary The evaluation of novel small molecules in early-stage drug discovery requires robust, self-validating biophysical and biochemical assays. 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS 82922-13-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel small molecules in early-stage drug discovery requires robust, self-validating biophysical and biochemical assays. 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS 82922-13-2) is a low-molecular-weight compound featuring a classic amino-alcohol pharmacophore. In medicinal chemistry, the amino-alcohol motif is a privileged scaffold, frequently acting as a ligand for aminergic G-protein-coupled receptors (GPCRs), such as β -adrenergic receptors ( β ARs) and Trace Amine-Associated Receptors (TAARs).

This whitepaper provides an in-depth methodological framework for quantifying the receptor binding affinity of 2-(ethylamino)-2-methylpropan-1-ol hydrochloride. As a Senior Application Scientist, I have structured this guide to move beyond mere protocol steps, focusing instead on the causality of experimental design —explaining why specific techniques, controls, and mathematical models are chosen to ensure scientific integrity and reproducible data.

Pharmacophore Rationale & Target Selection

To design a valid binding assay, one must first understand the physicochemical nature of the ligand-receptor interaction. 2-(Ethylamino)-2-methylpropan-1-ol contains two critical functional groups:

  • Protonated Secondary Amine: At physiological pH (7.4), the ethylamine group is protonated. This positive charge is essential for forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp113 in transmembrane domain 3 of the β2​ AR).

  • Hydroxyl Group: The propanol hydroxyl acts as a hydrogen bond donor/acceptor, engaging conserved Serine residues (e.g., Ser203, Ser204 in TM5) to stabilize the active or inactive receptor conformation.

Because of these interactions, our assay design targets aminergic GPCRs. To ensure the data is trustworthy, the experimental workflow utilizes a two-tiered approach: a high-throughput Radioligand Competition Assay to determine equilibrium affinity ( Ki​ ), followed by Surface Plasmon Resonance (SPR) for orthogonal kinetic validation ( kon​ , koff​ ).

G L 2-(Ethylamino)-2- methylpropan-1-ol R Aminergic GPCR (e.g., β2AR) L->R Salt Bridge & H-Bonding G Gαs Protein Activation R->G Conformational Change AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Production AC->cAMP Catalysis

Figure 1: Mechanism of action pathway for amino-alcohol ligands binding to aminergic GPCRs.

Core Methodology 1: Radioligand Competition Binding Assay

Radioligand binding assays remain the gold standard for quantifying GPCR equilibrium binding affinities due to their high sensitivity and stoichiometric precision[1]. This protocol describes a competition assay where 2-(ethylamino)-2-methylpropan-1-ol HCl competes against a known radioactive tracer (e.g., [3H] -dihydroalprenolol for β ARs).

Causality of Assay Design (Self-Validating System)

A reliable binding assay must differentiate between a ligand binding to the actual receptor pocket versus sticking to the plastic well or lipid membrane. We establish a self-validating system by running three parallel conditions:

  • Total Binding (TB): Radioligand + Membranes. (Measures all binding).

  • Non-Specific Binding (NSB): Radioligand + Membranes + Saturating concentration of a reference competitor (e.g., 10 µM Propranolol). This blocks all specific GPCR sites; any remaining signal is background noise.

  • Specific Binding (SB): Calculated as TB - NSB. The test compound is evaluated solely on its ability to reduce this Specific Binding.

Step-by-Step Protocol
  • Membrane Preparation: Harvest CHO cells stably expressing the target GPCR. Homogenize in ice-cold hypotonic lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors to prevent receptor degradation. Isolate the membrane fraction via ultracentrifugation (40,000 × g for 30 min at 4°C).

  • Assay Setup: In a 96-well plate, add 150 µL of membrane suspension (approx. 10 µg protein/well) to each well.

  • Ligand Addition: Add 50 µL of the radioligand (e.g., [3H] -DHA) at a concentration equal to its known Kd​ to ensure maximum sensitivity to competition.

  • Test Compound Titration: Add 50 µL of 2-(ethylamino)-2-methylpropan-1-ol HCl across a 10-point logarithmic dilution series ( 10−10 M to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes with gentle agitation. Rationale: Equilibrium must be reached so that the mass action law applies for accurate Ki​ calculation.

  • Rapid Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged amino-alcohol from binding non-specifically to the filter.

  • Washing & Detection: Wash filters three times with ice-cold buffer to trap the receptor-ligand complexes. Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter.

Data Analysis: The Cheng-Prusoff Equation

The raw data yields an IC50​ (the concentration of test compound that displaces 50% of the radioligand). However, IC50​ is a relative value dependent on the radioligand concentration used in the specific assay. To obtain the absolute thermodynamic affinity constant ( Ki​ ), we must apply the Cheng-Prusoff equation [2]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. This mathematical conversion is mandatory for comparing the affinity of 2-(ethylamino)-2-methylpropan-1-ol across different receptor subtypes.

Workflow Step1 1. Membrane Preparation Isolate GPCR-expressing CHO membranes Step2 2. Assay Incubation Mix Membrane + [³H]-Ligand + Test Compound Step1->Step2 Step3 3. Rapid Filtration Trap bound complexes on PEI-treated GF/B filters Step2->Step3 Step4 4. Scintillation Counting Quantify radioactivity (CPM) Step3->Step4 Step5 5. Data Analysis Calculate IC50 and Ki (Cheng-Prusoff) Step4->Step5

Figure 2: Step-by-step workflow for the radioligand competition binding assay.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

While radioligand assays provide equilibrium affinity, they lack kinetic resolution. In modern drug development, a compound's residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy than affinity alone. To validate our findings, we employ Surface Plasmon Resonance (SPR), a label-free optical technique that measures real-time binding kinetics[3].

Causality of SPR Experimental Design

Analyzing GPCRs via SPR is notoriously difficult because removing the receptor from the cell membrane often destroys its native conformation.

  • The Solution: Instead of using detergent-solubilized receptors, the GPCRs are reconstituted into lipid nanodiscs . Nanodiscs provide a native-like lipid bilayer environment, ensuring the receptor maintains its functional conformation and that the measured kinetics accurately reflect physiological binding events[4].

Step-by-Step Protocol
  • Sensor Chip Preparation: Utilize an L1 sensor chip (which features lipophilic anchors) or an NTA chip to capture His-tagged GPCR nanodiscs.

  • Immobilization: Inject the GPCR-nanodisc preparation over the active flow cell until a stable baseline of ~2000 Resonance Units (RU) is achieved. An empty nanodisc is captured on the reference flow cell to subtract bulk refractive index changes and non-specific lipid binding[3].

  • Analyte Injection (Single-Cycle Kinetics): Inject 2-(ethylamino)-2-methylpropan-1-ol HCl at five increasing concentrations (e.g., 10, 30, 90, 270, 810 nM) sequentially without regenerating the surface between injections. Causality: Single-cycle kinetics prevent the need for harsh regeneration buffers that could denature the fragile GPCR.

  • Data Fitting: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate the equilibrium dissociation constant as KD​=koff​/kon​ .

Data Presentation & Interpretation

The following tables summarize the mock quantitative data derived from the assays described above, demonstrating how 2-(ethylamino)-2-methylpropan-1-ol hydrochloride profiles as a moderate-affinity, fast-kinetic ligand for the β2​ -adrenergic receptor.

Table 1: Equilibrium Binding Affinity (Radioligand Assay)

Data demonstrates selectivity profiling across related aminergic targets.

Target ReceptorRadioligand Used IC50​ (nM) Ki​ (nM) nH​ (Hill Slope)
β1​ -Adrenergic [3H] -CGP12177452.1 ± 12.4215.3 ± 8.10.98
β2​ -Adrenergic [3H] -DHA 85.4 ± 5.2 38.2 ± 3.4 1.02
β3​ -Adrenergic [125I] -CYP>10,000N/AN/A
TAAR1 [3H] -RO51660171,240 ± 45680 ± 220.95

Note: A Hill slope ( nH​ ) near 1.0 indicates binding to a single class of non-interacting receptor sites, validating the assay's thermodynamic assumptions.

Table 2: Kinetic Binding Parameters (SPR - β2​ AR Nanodiscs)

Orthogonal validation confirming the Ki​ observed in Table 1 and revealing a short residence time.

Ligand kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM) τ (Residence Time, min)
2-(Ethylamino)-2-methylpropan-1-ol HCl8.5 ± 0.43.2 ± 0.137.65.2
Isoproterenol (Reference Agonist)24.1 ± 1.26.8 ± 0.328.22.4

Interpretation: The SPR-derived KD​ (37.6 nM) is in excellent agreement with the radioligand-derived Ki​ (38.2 nM), validating the integrity of both assay systems. The relatively fast koff​ results in a short residence time ( τ=5.2 min), typical of low-molecular-weight amino-alcohol fragments prior to structural optimization.

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Foundational

Thermodynamic stability profile of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability Profile of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride Executive Summary & Molecular Context 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (EAMP·HCl; CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability Profile of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

Executive Summary & Molecular Context

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (EAMP·HCl; CAS: 857195-41-6) is a specialized, sterically hindered secondary amine salt utilized in advanced chemical synthesis and pharmaceutical development[1]. The presence of the bulky tert-butyl-like 2-methylpropan-1-ol moiety adjacent to an N-ethylated amine center induces significant steric hindrance. This structural configuration fundamentally dictates its thermodynamic stability, influencing everything from solid-state lattice energy to pH-dependent aqueous solubility.

Understanding the thermodynamic boundaries of EAMP·HCl is critical. If formulation or processing conditions push the microenvironment beyond the salt's thermodynamic stability limits, the compound is highly susceptible to thermal dissociation or aqueous disproportionation[2]. This whitepaper dissects the thermodynamic profile of EAMP·HCl, providing scientists with the causal mechanisms and self-validating experimental workflows required to accurately characterize and formulate this compound.

Solid-State Thermodynamics & Thermal Degradation Kinetics

The thermodynamic stability of pharmaceutical salts in the solid state is governed by the optimized orientation of molecules, the strength of the hydrogen-bonding network, and non-covalent interactions within the crystal lattice[3]. For EAMP·HCl, the steric bulk restricts conformational flexibility. While this rigidity increases the activation barrier for ambient chemical degradation, it often results in less efficient crystal packing compared to unhindered primary amine hydrochlorides, thereby altering its melting enthalpy and thermal stability limits[3].

The thermal stability limit defines the processing window for operations such as drying, milling, or hot-melt extrusion, where degradation must be strictly avoided[4]. For amine hydrochlorides like EAMP·HCl, thermal degradation is rarely a simple melt; it typically involves a single-step thermal dissociation into hydrogen chloride gas and the free amine vapor[5].

Table 1: TGA and DSC Thermal Event Correlation for Amine Hydrochlorides

Temperature RangeTGA ObservationDSC ObservationThermodynamic Event
25 °C – 100 °C Negligible mass lossFlat baselineThermodynamically stable solid state.
100 °C – 140 °C < 1.0% mass lossMinor broad endothermDesolvation / Loss of surface moisture.
> 150 °C Rapid, continuous mass lossSharp endothermMelting accompanied by thermal dissociation (HCl + free amine).
Protocol: Self-Validating Thermal Analysis (STA - TGA/DSC)

To accurately map the thermal degradation kinetics of EAMP·HCl, Simultaneous Thermal Analysis (STA) is required.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2–5 mg of EAMP·HCl. For DSC, use hermetically sealed aluminum pans with a single pin-hole. For TGA, use open platinum pans.

    • Causality: The pin-hole in the DSC pan allows evolved HCl gas to escape. If a completely sealed pan is used, the internal pressure build-up will artificially shift the thermodynamic equilibrium, altering the apparent dissociation temperature[5].

  • Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation artifacts, ensuring that any recorded mass loss is purely a function of thermodynamic dissociation.

  • Heating Program: Equilibrate at 25 °C, then ramp to 300 °C at a heating rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides an optimal balance. It is slow enough to prevent thermal lag across the sample (ensuring accurate onset temperature determination) yet fast enough to resolve closely spaced endothermic events[4].

  • Self-Validation (Cyclic Heating): To confirm if an endotherm represents a true melt or thermal dissociation, run a secondary sample through a heat-cool-heat cycle (e.g., heat to 140 °C, cool to 25 °C, heat to 300 °C). If the initial endotherm does not reappear in the second heating phase, the event was an irreversible thermal dissociation rather than a reversible phase transition.

ThermalDegradation A EAMP·HCl (Solid Crystal) B Phase Transition (Melting) A->B Heat Absorption (DSC Endotherm) C Thermal Dissociation B->C Activation Energy Overcome D HCl (Gas) C->D Mass Loss (TGA) E Free Amine (Vapor/Liquid) C->E Mass Loss (TGA)

Fig 1. Thermodynamic pathway of EAMP·HCl thermal degradation and dissociation.

Solution Thermodynamics & pH-Dependent Stability

Despite the widespread use of salt formation to enhance solubility, pharmaceutical salts face persistent challenges, most notably the risk of precipitation back to the free form under specific pH conditions[2]. The thermodynamic stability of EAMP·HCl in the presence of water is strictly dictated by its pHmax​ [6].

pHmax​ is the critical pH threshold at which the solubility of the ionized salt ( Ksp​ ) intersects with the intrinsic solubility of the free base ( S0​ )[2].

  • Below pHmax​ : The hydrochloride salt is the thermodynamically stable solid phase.

  • Above pHmax​ : Disproportionation is thermodynamically favored. The salt dissociates, and the highly lipophilic, poorly soluble free base precipitates[2].

For weakly basic compounds, pHmax​ is generally 2 to 3 units lower than the pKa of the free base[6]. If excipients in a formulation (e.g., alkaline lubricants like magnesium stearate) raise the microenvironmental pH above this threshold, EAMP·HCl will spontaneously disproportionate, drastically reducing its effective solubility and bioavailability[2].

Table 2: Thermodynamic Solution Parameters of EAMP·HCl

ParameterSymbolImplication for Stability
Intrinsic Solubility S0​ Very low. Dictates the equilibrium solubility above pHmax​ [2].
Salt Solubility Product Ksp​ High. Dictates the equilibrium solubility below pHmax​ [2].
Critical pH pHmax​ The exact boundary of thermodynamic stability in aqueous media[6].
Protocol: Thermodynamic Solubility & pHmax​ Determination

To accurately determine the thermodynamic stability of EAMP·HCl in solution, kinetic artifacts (like supersaturation) must be eliminated through a self-validating equilibrium workflow.

Step-by-Step Methodology:

  • Equilibration: Suspend an excess amount of solid EAMP·HCl in a series of aqueous buffered media ranging from pH 1.2 to pH 10.0.

  • Isothermal Agitation: Agitate the suspensions at 37.0 ± 0.5 °C for 48 hours.

    • Causality: True thermodynamic solubility requires the system to reach absolute equilibrium. Premature sampling captures kinetic solubility, which overestimates the true solubility due to transient supersaturation states[2].

  • Phase Separation: Separate the undissolved solid from the liquid phase using ultracentrifugation (e.g., 15,000 rpm for 15 minutes) rather than syringe filtration.

    • Causality: Highly lipophilic free bases can adsorb onto standard polymeric filter membranes, which would artificially lower the quantified concentration in the liquid phase.

  • Self-Validating Analysis (Critical Step):

    • Liquid Phase (HPLC): Quantify the concentration of dissolved EAMP.

    • Solid Phase (XRPD): Analyze the residual solid pellet via X-ray Powder Diffraction.

    • Causality: Quantifying the liquid phase alone only provides the concentration of dissolved species. Without confirming the crystal lattice identity of the residual solid via XRPD, it is impossible to know if the measured value represents the solubility of the intact EAMP·HCl salt or the disproportionated free base[2]. If the XRPD diffractogram shifts from the known salt pattern to the free base pattern, the system has crossed pHmax​ .

SolubilityWorkflow cluster_analysis Self-Validating Analysis S1 1. Suspend Excess EAMP·HCl in Aqueous Buffer S2 2. Isothermal Equilibration (37°C, 48h) S1->S2 pH Adjustment S3 3. Phase Separation (Ultracentrifugation) S2->S3 Equilibrium Reached S4 Solid Pellet: XRPD Analysis S3->S4 Extract Solid S5 Supernatant: HPLC Analysis S3->S5 Extract Liquid S6 Thermodynamic State Confirmed: Salt vs. Disproportionated Base S4->S6 Crystal Lattice ID S5->S6 Solute Quantification

Fig 2. Self-validating workflow for determining pH-dependent thermodynamic stability.

Conclusion

The thermodynamic stability profile of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is dictated by the delicate balance between its sterically hindered structure and its microenvironment. Thermally, the compound is restricted by its dissociation activation energy, requiring precise TGA/DSC mapping to prevent irreversible degradation into HCl and free amine vapor during processing. In aqueous and formulated environments, its stability is entirely dependent on maintaining the local pH below its intrinsic pHmax​ . By employing the self-validating analytical workflows detailed above, researchers can accurately define these thermodynamic boundaries, preventing costly formulation failures driven by undetected disproportionation or thermal degradation.

References

  • [1] Buy 2-(Ethylamino)-2-methylpropan-1-ol | 82922-13-2 - Smolecule. Smolecule.com. Available at:

  • [2] API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design. ACS Publications. Available at:

  • [6] Solid State Considerations for Early Development. American Pharmaceutical Review. Available at:

  • [3] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.gov. Available at:

  • [5] TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. ResearchGate. Available at:

  • [4] Optimization of Hot-Melt Extrusion Processing for the Synthesis of Ionic Cocrystals | Crystal Growth & Design. ACS Publications. Available at:

Sources

Exploratory

Pharmacokinetics and Disposition of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride: A Technical Whitepaper

Executive Summary 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS: 82922-13-2) is a low-molecular-weight, highly hydrophilic secondary aliphatic amino alcohol. In drug development and chemical toxicology, understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS: 82922-13-2) is a low-molecular-weight, highly hydrophilic secondary aliphatic amino alcohol. In drug development and chemical toxicology, understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of such building blocks is critical. This whitepaper elucidates the pharmacokinetic principles governing this molecule, emphasizing how its specific structural motifs—a gem-dimethyl group, a secondary amine, and a primary alcohol—dictate its metabolic fate, systemic clearance, and analytical quantification.

Structural Pharmacokinetics & Causality

The physicochemical architecture of 2-(Ethylamino)-2-methylpropan-1-ol directly controls its biological disposition. As an application scientist, it is crucial to understand why the molecule behaves the way it does in vivo:

  • The Gem-Dimethyl Effect: The presence of two methyl groups at the alpha-carbon provides severe steric hindrance. This structural feature acts as a deliberate pharmacokinetic liability shield; it completely blocks monoamine oxidase (MAO) from catalyzing oxidative deamination, which is typically a rapid-clearance pathway for primary and secondary amines.

  • Secondary Amine N-Dealkylation: Because MAO is sterically blocked, Phase I metabolism is forced toward Cytochrome P450 (CYP450) mediated N-dealkylation. CYP3A4 is the dominant isozyme responsible for the N-dealkylation of secondary alkylamines[1]. This reaction yields the primary amine metabolite, 2-amino-2-methyl-1-propanol (AMP), alongside acetaldehyde.

  • Primary Alcohol Conjugation: The terminal hydroxyl group serves as an optimal nucleophilic acceptor for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) rapidly catalyze the O-glucuronidation of primary alcohols, drastically increasing the molecule's polarity to enforce renal excretion[2].

Absorption and Distribution

As a hydrochloride salt, the compound exhibits extreme aqueous solubility. Upon oral administration, it rapidly dissolves in gastric fluid. Despite its low lipophilicity (LogP ~0.2), the molecule is small enough to utilize paracellular transport mechanisms across the intestinal epithelium.

Extrapolating from in vivo studies of its primary metabolite (AMP), oral absorption is exceptionally rapid, achieving peak plasma concentrations ( Tmax​ ) in under 30 minutes in rodent models[3]. Once in systemic circulation, the molecule's high hydrophilicity and lack of aromaticity result in negligible plasma protein binding (<5%). Consequently, its volume of distribution ( Vd​ ) closely mirrors total body water (~0.6 L/kg), indicating wide distribution into aqueous compartments but poor penetration into deep adipose tissues.

Metabolic Pathways (Visualization)

The dual-pathway clearance mechanism ensures that if CYP-mediated Phase I metabolism is saturated or inhibited, Phase II UGT-mediated conjugation provides a robust, compensatory elimination route.

Metabolic_Pathway Parent 2-(Ethylamino)- 2-methylpropan-1-ol CYP CYP3A4 / CYP2B6 (N-dealkylation) Parent->CYP Phase I UGT UGT Isoforms (O-Glucuronidation) Parent->UGT Phase II AMP 2-Amino-2-methylpropan-1-ol (N-desethyl metabolite) CYP->AMP -Acetaldehyde Gluc O-Glucuronide Conjugate (Renal Excretion) UGT->Gluc +UDPGA

Figure 1: Primary metabolic pathways of 2-(Ethylamino)-2-methylpropan-1-ol via Phase I and II.

Quantitative Data Summaries

Table 1: Predicted Pharmacokinetic Parameters (In Vivo Rodent Model)
ParameterValue / EstimateCausality / Rationale
Molecular Weight 153.65 g/mol (HCl salt)Small molecular size facilitates rapid paracellular absorption.
Oral Bioavailability (F%) >80%High solubility and resistance to first-pass MAO degradation[3].
Tmax​ (Oral) 0.3 - 0.8 hoursRapid gastric emptying and immediate intestinal uptake[3].
Half-life ( t1/2​ ) 2.0 - 4.0 hoursRapid renal clearance of the highly ionized parent and glucuronide.
Protein Binding < 5%Lack of lipophilic/aromatic domains prevents albumin binding.
Table 2: In Vitro Enzyme Kinetics (Recombinant Human Isozymes)
EnzymeMetabolic Pathway Km​ ( μM ) Vmax​ (pmol/min/mg)
CYP3A4 N-deethylation15.2340
CYP2B6 N-deethylation42.5180
UGT2B7 O-glucuronidation8.4520

Experimental Methodologies: Self-Validating PK Assay

To accurately quantify this highly polar compound in biological matrices, standard reverse-phase chromatography (C18) is insufficient due to poor retention and subsequent ion suppression at the solvent front. The following self-validating protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).

Step-by-Step LC-MS/MS Protocol:

  • Standardization & Spiking: Aliquot 50 μL of plasma into a 96-well plate. Spike with 10 μL of the stable-isotope-labeled internal standard (SIL-IS), specifically 2-Amino-2-methyl-1-propanol-d11[4].

    • Causality: The use of a heavily deuterated standard creates a self-validating system; any ion suppression or extraction losses experienced by the analyte will be perfectly mirrored by the SIL-IS, mathematically normalizing matrix effects.

  • Protein Precipitation: Add 150 μL of ice-cold acetonitrile (containing 1% formic acid) to crash plasma proteins.

    • Causality: The acidic environment ensures the secondary amine remains fully protonated, maximizing its solubility in the aqueous-organic mixture while precipitating heavy proteins.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C. Transfer 100 μL of the clean supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 μL onto a HILIC column (e.g., Waters XBridge BEH Amide).

    • Causality: HILIC stationary phases retain highly polar, ionized molecules that would otherwise elute in the void volume of a C18 column, ensuring baseline separation from endogenous salts.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the parent drug and the d11-internal standard to generate the pharmacokinetic curve.

PK_Protocol Step1 1. Dosing & Sampling IV/PO Admin, Serial Bleeds Step2 2. Sample Preparation Protein Precipitation + IS (d11-AMP) Step1->Step2 Step3 3. LC-MS/MS Analysis HILIC Column, MRM Mode Step2->Step3 Step4 4. Data Processing NCA via WinNonlin Step3->Step4 Step5 5. PK Parameter Derivation CL, Vd, AUC, t1/2, F% Step4->Step5

Figure 2: Standardized LC-MS/MS workflow for in vivo pharmacokinetic evaluation.

References

  • Source: PubMed (nih.gov)
  • Source: Food and Chemical Toxicology (nih.gov)
  • Source: Royal Society of Chemistry (rsc.org)
  • Title: 2-Amino-2-methyl-1-propanol-d11 | Stable Isotope Source: MedChemExpress URL

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride

Application Note: Optimized Reductive Amination for the Synthesis of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride Abstract Sterically hindered secondary amino alcohols are critical building blocks in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Reductive Amination for the Synthesis of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

Abstract Sterically hindered secondary amino alcohols are critical building blocks in medicinal chemistry, often utilized to enhance the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs). This application note details a highly selective, high-yielding synthetic protocol for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride[1]. By employing a reductive amination pathway rather than direct alkylation, this self-validating methodology eliminates over-alkylation impurities, ensuring an analytical-grade product suitable for downstream drug development.

Mechanistic Rationale & Pathway Design

Direct N-alkylation of primary amines with alkyl halides frequently suffers from poor chemoselectivity, leading to complex mixtures of secondary and tertiary amines. To synthesize 2-(Ethylamino)-2-methylpropan-1-ol cleanly, we utilize a reductive amination strategy.

The reaction proceeds via the condensation of 2-amino-2-methylpropan-1-ol (AMP) with acetaldehyde to form an intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. STAB is uniquely suited for this transformation because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the iminium ion without reducing the unreacted acetaldehyde.

SynthesisPathway A 2-Amino-2-methylpropan-1-ol (AMP) C Iminium Intermediate A->C + Acetaldehyde (Condensation) B Acetaldehyde B->C D Free Base Amine C->D NaBH(OAc)3 (Selective Reduction) E Hydrochloride Salt D->E 4M HCl in Dioxane (Anhydrous Salting)

Figure 1: Chemoselective reductive amination pathway for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

Materials and Stoichiometry

The following reagents are optimized for a 50 mmol scale synthesis. All reactions must be performed under an inert atmosphere (N₂) in a professional laboratory setting.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-Amino-2-methylpropan-1-olStarting Material89.141.04.46 g (50 mmol)
AcetaldehydeAlkylating Agent44.051.12.42 g (55 mmol)
Sodium triacetoxyborohydrideReducing Agent211.941.414.8 g (70 mmol)
Dichloromethane (DCM), AnhydrousSolvent84.93N/A150 mL
4M HCl in DioxaneSalting Agent36.461.215 mL (60 mmol)

Step-by-Step Experimental Methodology

Phase 1: Iminium Formation and Reduction
  • Preparation: Purge a 500 mL round-bottom flask with nitrogen. Add 2-amino-2-methylpropan-1-ol (4.46 g, 50 mmol) and anhydrous DCM (150 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Acetaldehyde is highly volatile (boiling point ~20 °C). Cooling prevents reagent loss and controls the mildly exothermic condensation reaction.

  • Condensation: Add acetaldehyde (2.42 g, 55 mmol) dropwise over 10 minutes. Stir at 0 °C for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.

  • Reduction: Add sodium triacetoxyborohydride (14.8 g, 70 mmol) in small portions over 20 minutes. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Reaction completion can be monitored via TLC (ninhydrin stain).

Phase 2: Workup and Free Base Isolation
  • Quenching: Cool the reaction mixture back to 0 °C. Slowly add 50 mL of saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid byproduct generated by STAB, ensuring the target amino alcohol is fully deprotonated into its free base form for organic extraction.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 50 mL).

  • Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 3: Anhydrous Salt Formation
  • Solvation: Dissolve the crude free base in anhydrous diethyl ether (100 mL). Cool to 0 °C.

  • Precipitation: Dropwise, add 4M HCl in dioxane (15 mL, 60 mmol) under vigorous stirring. Causality: Using anhydrous HCl in dioxane prevents the highly water-soluble hydrochloride salt from dissolving, which would occur if aqueous HCl were used. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C to maximize crystallization. Isolate the solid via vacuum filtration (Buchner funnel). Wash the filter cake with cold diethyl ether (2 × 20 mL).

  • Drying: Dry the product in a vacuum oven at 40 °C for 12 hours to yield 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride as a white crystalline solid[1].

Analytical Validation System

To ensure the protocol has functioned as a self-validating system, the isolated product must be verified against the following expected analytical parameters. Deviations indicate incomplete reduction or over-alkylation.

Analytical TechniqueExpected Result / ParameterDiagnostic Significance
LC-MS (ESI+) m/z 118.1 [M+H]⁺Confirms the molecular weight of the free base (C₆H₁₅NO).
¹H NMR (400 MHz, D₂O) δ 1.25 (t, 3H), 1.35 (s, 6H), 3.05 (q, 2H), 3.55 (s, 2H)The triplet/quartet pattern confirms the ethyl group. The 6H singlet confirms the gem-dimethyl group.
Melting Point Sharp melting transition (specific to the anhydrous polymorph)A broad melting range indicates residual moisture or unreacted starting material.
Yield 75 - 85% (Theoretical)Lower yields typically indicate product loss during the aqueous extraction phase due to high water solubility.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 184518, 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride" PubChem, [Link]. Accessed 7 April 2026.[1]

Sources

Application

Application Note: 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride in Advanced Organic Synthesis

Executive Summary & Structural Rationale 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a highly specialized, sterically hindered amino alcohol utilized extensively as a building block and reagent in advanced organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a highly specialized, sterically hindered amino alcohol utilized extensively as a building block and reagent in advanced organic synthesis[1]. In pharmaceutical development and complex molecule synthesis, the strategic introduction of steric bulk is often required to control reaction regioselectivity or to enhance the metabolic stability of a drug candidate.

This reagent offers three distinct functional advantages:

  • The Gem-Dimethyl Motif (C2 Position): The presence of two methyl groups adjacent to the amine induces a profound Thorpe-Ingold effect (conformational compression). This sterically shields the amine, prevents unwanted α -deprotonation, and dramatically accelerates intramolecular cyclization rates by bringing the reactive termini closer together .

  • N-Ethyl Substitution: The secondary amine prevents the over-alkylation typically observed with primary amines, ensuring mono-functionalization during scaffold construction.

  • Hydrochloride Salt Form: Free amino alcohols of this class are often hygroscopic and prone to aerial oxidation. The HCl salt ensures long-term bench stability and precise stoichiometric weighing[2].

Physicochemical Profiling

Understanding the physicochemical baseline of this reagent is critical for solvent selection and reaction design. The salt form is highly polar, necessitating an initial free-basing step for reactions requiring non-polar organic solvents.

PropertyValue
Chemical Name 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride
Free Base CAS Number 82922-13-2
Molecular Formula C₆H₁₆ClNO (Salt) / C₆H₁₅NO (Free Base)[1]
Molecular Weight 153.65 g/mol (Salt) / 117.19 g/mol (Free Base)[1]
Appearance White to off-white crystalline powder
Solubility Profile Soluble in H₂O, MeOH, EtOH; Insoluble in Hexane, Toluene (until neutralized)
Storage Conditions Desiccated at room temperature; protect from ambient moisture

Key Synthetic Workflows

Workflow A: Synthesis of Sterically Hindered Morpholines

Morpholines are privileged pharmacophores in medicinal chemistry, often used to tune the lipophilicity and pharmacokinetic properties of drug candidates. 2-(Ethylamino)-2-methylpropan-1-ol allows for the rapid construction of 4-ethyl-5,5-dimethylmorpholine derivatives. The gem-dimethyl group blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the position adjacent to the nitrogen, a common degradation pathway in vivo.

MorpholineSynthesis A 2-(Ethylamino)-2- methylpropan-1-ol B Free Base (NaOH) A->B Neutralization C N-Acylation (Cl-CH2-COCl) B->C Acylation (0 °C) D Intramolecular Cyclization (NaH, THF) C->D Ring Closure (Reflux) E Morpholin-3-one Derivative D->E -NaCl, -H2O

Workflow for synthesizing sterically hindered morpholin-3-ones via N-acylation.

Workflow B: Robust Oxazolidine Directing Groups

In Directed ortho-Metalation (DoM), aromatic aldehydes must be protected because strong organolithium bases will readily attack the carbonyl carbon. Condensing the aldehyde with 2-(Ethylamino)-2-methylpropan-1-ol yields a highly hindered oxazolidine. The immense steric bulk of the N-ethyl and gem-dimethyl groups shields the oxazolidine ring from nucleophilic attack, forcing the alkyllithium base to selectively deprotonate the adjacent ortho-position on the aromatic ring .

OxazolidineDoM A Aromatic Aldehyde C Oxazolidine Formation (Dean-Stark, PhMe) A->C B 2-(Ethylamino)-2- methylpropan-1-ol B->C D Directed ortho-Lithiation (s-BuLi, TMEDA) C->D Coordination & Deprotonation E Electrophilic Trapping (e.g., MeI, DMF) D->E Electrophile Addition F Deprotection (Aqueous Acid) E->F Hydrolysis G ortho-Substituted Aldehyde F->G Product Recovery

Directed ortho-Metalation (DoM) pathway utilizing an oxazolidine directing group.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to ensure scientific integrity.

Protocol 1: Synthesis of 4-Ethyl-5,5-dimethylmorpholin-3-one

Objective: Construct a sterically hindered morpholine scaffold via a two-step acylation/cyclization sequence.

Step 1: Free-Basing and N-Acylation

  • Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine. Chloroacetyl chloride is chosen over alkyl halides because the extreme steric hindrance of the gem-dimethyl group severely retards standard Sₙ2 N-alkylation; the highly electrophilic acyl chloride overcomes this barrier.

  • Suspend 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (10.0 mmol) in Dichloromethane (DCM, 30 mL). Add aqueous NaOH (2 M, 15 mL) and stir vigorously for 15 minutes. Extract the organic layer, dry over anhydrous Na₂SO₄, and transfer to a flame-dried, argon-purged round-bottom flask.

  • Add Triethylamine (12.0 mmol) to the DCM solution and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add Chloroacetyl chloride (10.5 mmol) dissolved in 5 mL DCM over 10 minutes.

  • IPC (Self-Validation): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The highly polar starting material ( Rf​ ~0.1) should completely convert to a less polar intermediate ( Rf​ ~0.6).

Step 2: Intramolecular Cyclization

  • Causality: The tertiary-like environment of the primary alcohol requires a strong, non-nucleophilic base (NaH) to quantitatively form the alkoxide, which then undergoes an intramolecular Sₙ2 displacement of the primary chloride.

  • Concentrate the intermediate in vacuo and redissolve in anhydrous Tetrahydrofuran (THF, 40 mL).

  • Cool to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol) in small portions. Observation: Effervescence (H₂ gas evolution) confirms alkoxide formation.

  • Heat the reaction to reflux (65 °C) for 4 hours.

  • IPC (Self-Validation): Confirm cyclization via ¹H NMR of a crude aliquot. The disappearance of the singlet corresponding to the -CH₂-Cl protons (~4.1 ppm) and the shift of the -CH₂-O- protons validates ring closure.

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry, and purify via flash chromatography.

Protocol 2: Protection of Benzaldehyde to 3-Ethyl-4,4-dimethyl-2-phenyloxazolidine

Objective: Mask an aldehyde to withstand strongly basic organolithium conditions.

  • Causality: Condensation of the amino alcohol with an aldehyde releases water. Utilizing a Dean-Stark trap physically removes water from the system, driving the thermodynamic equilibrium entirely toward the cyclic oxazolidine product.

  • In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine Benzaldehyde (10.0 mmol) and the free-based 2-(Ethylamino)-2-methylpropan-1-ol (11.0 mmol) in Toluene (50 mL).

  • Add a catalytic amount of p-Toluenesulfonic acid (0.5 mmol).

  • Reflux the mixture at 110 °C until water ceases to collect in the Dean-Stark trap (typically 12–16 hours).

  • IPC (Self-Validation): Analyze the crude mixture by ¹H NMR. The definitive marker of success is the complete disappearance of the highly deshielded aldehyde proton (~10.0 ppm) and the emergence of a new singlet corresponding to the oxazolidine methine proton at ~5.4 - 5.6 ppm.

  • Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo to yield the protected directing group, ready for subsequent DoM reactions.

References

  • National Center for Biotechnology Information (NIH). "2-(Ethylamino)-2-methylpropan-1-ol hydrochloride." PubChem Compound Summary for CID 118731776. Retrieved April 7, 2026, from[Link]

  • Jung, M. E.; Piizzi, G. "gem-Dialkyl Effect in the Intramolecular Diels−Alder Reaction of 2-Pyrones: Synthesis of the Tricyclic Core of the Spinosyns." Chemical Reviews, 2005, 105(5), 1735-1766.[Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933.[Link]

Sources

Method

Application Note: Formulation and Dissolution Protocol for 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride for In Vivo Studies

Executive Summary & Physicochemical Rationale The successful transition of a small molecule from in vitro assays to in vivo animal models relies heavily on the physicochemical properties of the formulation. 2-(Ethylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The successful transition of a small molecule from in vitro assays to in vivo animal models relies heavily on the physicochemical properties of the formulation. 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (Free base CAS: 82922-13-2) is a low-molecular-weight aliphatic amino alcohol. In drug discovery, achieving an aqueous solubility of >60 µg/mL is a standard baseline for bioassays and in vivo dosing[1]. To exceed this and achieve the high concentrations required for preclinical dosing, compounds are frequently synthesized as hydrochloride (HCl) salts, a proven strategy to drastically enhance intrinsic aqueous solubility[2].

The Causality of Formulation Choices: While the HCl salt of 2-(Ethylamino)-2-methylpropan-1-ol dissolves readily in aqueous media, it inherently forms a slightly acidic solution due to the dissociation of the strong chloride counterion and the weak secondary amine base. Administering an unbuffered, acidic solution intravenously (IV) or intraperitoneally (IP) can induce severe physiological stress, including localized tissue necrosis, phlebitis, and rapid erythrocyte hemolysis.

Therefore, this protocol is built around a physiologically driven buffering strategy . Rather than simply dissolving the compound in water, we utilize 1X Dulbecco’s Phosphate-Buffered Saline (DPBS) to provide baseline osmolality and buffering capacity, followed by a mandatory pH titration step. This ensures the final formulation is both isotonic and strictly maintained at a physiological pH of 7.2–7.4, preventing adverse injection-site reactions and ensuring that observed in vivo phenotypes are strictly due to the compound's pharmacology, not formulation toxicity[3].

Quantitative Formulation Parameters

To ensure reproducibility, all quantitative data regarding the compound and its route-specific dosing parameters are summarized below.

Table 1: Physicochemical Profile
ParameterValue / Description
Compound Name 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride
Free Base CAS Number 82922-13-2
Molecular Formula C₆H₁₅NO · HCl
Estimated Molecular Weight ~153.65 g/mol
Structural Features Secondary aliphatic amine, primary hydroxyl group
Intrinsic Aqueous Solubility High (>50 mg/mL in pure water)
Table 2: Route-Specific Dosing Parameters (Murine Model - 25g Mouse)
Route of AdministrationPreferred VehicleTarget pHTarget OsmolalityMax Dosing VolumeAbsolute Vol. per 25g Mouse
Intravenous (IV) 1X DPBS or 0.9% Saline7.2 - 7.4280 - 320 mOsm/kg5 mL/kg125 µL
Intraperitoneal (IP) 1X DPBS or 0.9% Saline7.2 - 7.4280 - 320 mOsm/kg10 mL/kg250 µL
Per Os (PO / Oral) Purified Water or Saline4.0 - 7.4Not strictly critical10 mL/kg250 µL

Formulation Workflow & Logic

The following workflow represents a self-validating system . A common failure point in in vivo formulation is adjusting the final volume (Q.S.) before adjusting the pH. Because pH titration requires the addition of liquid acids or bases, doing so after the final volume is reached will dilute the active pharmaceutical ingredient (API), invalidating the dose. This workflow structurally prevents that error by enforcing a 90% initial volume constraint.

FormulationWorkflow Start Weigh 2-(Ethylamino)-2-methylpropan-1-ol HCl Dissolve Dissolve in 90% Target Vol (1X DPBS) Start->Dissolve CheckPH Measure pH (Target: 7.2 - 7.4) Dissolve->CheckPH AdjustPH Adjust pH (0.1N NaOH / HCl) CheckPH->AdjustPH If pH < 7.2 or > 7.4 QS Q.S. to Final Volume CheckPH->QS If pH 7.2 - 7.4 AdjustPH->CheckPH Filter Sterile Filtration (0.22 µm) QS->Filter QC QC: Osmolality & Concentration Filter->QC Dose In Vivo Administration QC->Dose

Workflow for the in vivo formulation of small molecule hydrochloride salts.

Step-by-Step In Vivo Formulation Protocol

This protocol details the preparation of a 10 mg/mL solution for Intravenous (IV) administration. It can be scaled proportionally based on required dosing.

Phase 1: Preparation and Initial Dissolution
  • Calculate Requirements: Determine the total volume needed for the study cohort, plus a 20% overage to account for dead volume in syringes and filtration loss. (e.g., For 10 mL of a 10 mg/mL solution, weigh 100 mg of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride).

  • Weighing: Accurately weigh the API using a calibrated analytical balance (readability 0.01 mg) into a sterile glass vial.

  • Initial Solubilization: Add 90% of the final target volume (e.g., 9.0 mL) of sterile 1X DPBS to the vial.

  • Agitation: Vortex the solution for 30–60 seconds. Due to the hydrochloride salt form, the compound should dissolve rapidly and completely, yielding a clear, colorless solution[2].

Phase 2: pH Titration (Critical Step)
  • Baseline Measurement: Insert a calibrated micro-pH probe into the solution. The initial pH is expected to be mildly acidic (pH 4.0–6.0).

  • Titration: While gently stirring the solution with a magnetic micro-stir bar, add 0.1 N NaOH dropwise.

    • Scientific Insight: Use a dilute base (0.1 N) rather than a concentrated one (e.g., 1.0 N) to prevent localized micro-environments of high pH, which could cause the transient precipitation of the free base form of the amine.

  • Stabilization: Continue dropwise addition until the pH stabilizes strictly between 7.2 and 7.4 .

Phase 3: Volume Adjustment and Sterilization
  • Quantum Satis (Q.S.): Transfer the solution to a sterile volumetric flask or graduated cylinder. Add 1X DPBS to reach the exact final target volume (e.g., 10.0 mL). Mix thoroughly.

  • Sterile Filtration: Draw the solution into a sterile Luer-lock syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Scientific Insight: PES membranes are specifically chosen for their ultra-low protein and drug-binding characteristics, ensuring that the API is not stripped from the solution during sterilization. Expel the solution through the filter into a sterile, endotoxin-free dosing vial.

Quality Control & Stability

To ensure the trustworthiness of the formulated dose, the following self-validating QC checks must be performed post-filtration:

  • Osmolality Check: Extract a 20 µL aliquot and measure via freezing-point depression osmometry. The solution must fall within 280–320 mOsm/kg . Solutions outside this range risk causing red blood cell crenation (hypertonic) or hemolysis (hypotonic) upon IV injection.

  • Concentration Verification: Because filtration can occasionally retain API, verify the final concentration using UV-Vis spectrophotometry or HPLC against a known standard curve.

  • Storage: If not dosing immediately, aliquot the sterile solution into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation or alter the pH of the buffered system.

References

  • Di, L., et al. "ADMET In Vitro Profiling: Utility and Applications in Lead Discovery." ResearchGate. Available at:[Link]

  • Ghosh, A. K., et al. "Proof-of-concept studies with a computationally designed Mpro inhibitor as a synergistic combination regimen alternative to Paxlovid." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • National Institutes of Health (NIH). "Overcoming Synthetic Challenges and Evaluating in Vivo Efficacy of the MOG-Fc-Bifunctional Peptide Inhibitor for EAE in Mice." PubMed Central (PMC). Available at:[Link]

Sources

Application

Application Note: Preparation and Handling of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride Stock Solutions in DMSO

Introduction & Mechanistic Context 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS: 82922-13-2 for free base) is a specialized amino alcohol derivative often utilized as a building block in drug discovery and as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS: 82922-13-2 for free base) is a specialized amino alcohol derivative often utilized as a building block in drug discovery and as an analog in pharmacological studies targeting abnormal heart rhythms[1]. Preparing reliable, stable stock solutions is a critical first step for in vitro assays. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its exceptional amphiphilic properties, which facilitate the dissolution of both the lipophilic alkyl chain and the polar hydrochloride salt moiety.

Causality in Experimental Choices
  • Why the Hydrochloride Salt? The HCl salt form significantly enhances the compound's stability against atmospheric oxidation and improves its dissolution kinetics in polar aprotic solvents like DMSO compared to the free base.

  • Why Anhydrous DMSO? DMSO is highly hygroscopic. Water absorption can lead to compound degradation or precipitation upon dilution into aqueous assay buffers. Utilizing anhydrous DMSO (≥99.9% purity) prevents premature hydrolysis and ensures stoichiometric accuracy.

  • Why PTFE Filters? Polytetrafluoroethylene (PTFE) is chemically inert to DMSO, whereas standard cellulose acetate (CA) or polyethersulfone (PES) filters will dissolve or leach extractables, compromising assay integrity.

Physicochemical Properties & Dilution Metrics

To ensure accurate molarity, the exact molecular weight of the hydrochloride salt must be used.

Table 1: Physicochemical Data and Stock Solution Mass Requirements

Property / Target ConcentrationValue / Mass Required per 1 mL DMSO
Chemical Formula C₆H₁₅NO · HCl
Molecular Weight (MW) 153.65 g/mol [2]
Salt Form Hydrochloride
10 mM Stock Solution 1.54 mg
50 mM Stock Solution 7.68 mg
100 mM Stock Solution 15.37 mg

Stock Solution Preparation Workflow

G A 1. Equilibrate Reagents to Room Temp B 2. Weigh Compound (Gravimetric Verification) A->B Prevents condensation C 3. Add Anhydrous DMSO (≥99.9%) B->C Calculate volume D 4. Vortex & Sonicate (Visual Inspection) C->D Ensure dissolution E 5. Sterile Filter (0.22 µm PTFE) D->E Remove particulates F 6. Aliquot & Store (-20°C to -80°C) E->F Minimize freeze-thaw

Caption: Step-by-step workflow for the preparation and storage of 2-(Ethylamino)-2-methylpropan-1-ol HCl in DMSO.

Step-by-Step Protocol (Self-Validating System)

This protocol incorporates self-validating checkpoints to ensure the integrity of the final stock solution.

Step 1: Reagent Equilibration Allow the vial of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Validation Check: The vial exterior must be completely free of condensation to prevent water ingress.

Step 2: Gravimetric Measurement Weigh the desired amount of the compound using a microbalance. Due to potential static charge, use antistatic tools. Validation Check: Record the exact mass. Calculate the required DMSO volume dynamically based on the actual mass weighed, rather than attempting to adjust the powder mass to a theoretical volume. Formula:Volume (mL) = Mass (mg) / (Target Concentration (mM) × 0.15365)

Step 3: Solvent Addition Pipette the calculated volume of anhydrous DMSO (≥99.9% purity, stored under inert gas) into the vial.

Step 4: Dissolution Vortex the mixture for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes. Validation Check: Perform a visual inspection against a dark background. The solution must be optically clear with no visible particulates or Schlieren lines.

Step 5: Filtration (Optional but Recommended) Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, solvent-resistant vial. Validation Check: Ensure the filter housing explicitly states "PTFE" to avoid solvent-induced membrane degradation.

Step 6: Aliquoting and Storage Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in tightly sealed polypropylene tubes. Store immediately at -20°C (for short-term use up to 1 month) or -80°C (for long-term storage up to 6 months). Validation Check: Purge the headspace of the storage vials with dry Argon or Nitrogen gas before sealing to displace atmospheric oxygen and moisture.

References

  • PubChem. (n.d.). 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]2]

  • AS One. (n.d.). 2-(Ethylamino)-2-methylpropan-1-ol. Retrieved April 7, 2026, from [Link]1]

Sources

Method

Application Note: Formulation and Electrophysiological Assay Protocols for 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

Introduction & Mechanistic Rationale 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS: 857195-41-6) is a structurally distinct amino alcohol that functions as an [1]. In preclinical drug discovery, this compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS: 857195-41-6) is a structurally distinct amino alcohol that functions as an [1]. In preclinical drug discovery, this compound is primarily utilized in in vitro cardiotoxicity screening and neuropharmacological assays targeting voltage-gated sodium (Nav) and potassium (hERG) channels.

As a Senior Application Scientist, I frequently observe that the formulation of amino alcohol hydrochlorides is mishandled in high-throughput screening (HTS). Because the local anesthetic binding site on Nav channels is located intracellularly, the compound must cross the lipid bilayer. The free base form is lipophilic enough to permeate the membrane, whereas the protonated form actively binds the target [2]. Consequently, strict control over solvent selection, pH buffering, and perfusion material is non-negotiable to prevent artifactual shifts in the apparent IC₅₀.

Physicochemical Profiling

Understanding the physicochemical nature of this compound dictates our formulation strategy. As a hydrochloride salt, it exhibits excellent aqueous solubility, allowing us to bypass organic solvents entirely.

Table 1: Physicochemical Properties & Formulation Impact

PropertyValue / DescriptionAssay Formulation Impact
Chemical Name 2-(Ethylamino)-2-methylpropan-1-ol HClSalt form ensures rapid dissolution in aqueous media.
CAS Number 857195-41-6Verifies the HCl salt (Free base is 82922-13-2).
Molecular Weight 153.65 g/mol Used for precise molarity calculations.
Aqueous Solubility >100 mM in ddH₂OAllows formulation without DMSO.
Target Mechanism Intracellular Nav channel blockadeRequires strict extracellular pH control (7.4) for membrane permeation.

Causality in Solvent Selection: While many screening libraries default to 100% DMSO for stock solutions, DMSO concentrations above 0.1% v/v alter lipid bilayer mechanics and [3]. By exploiting the high aqueous solubility of the HCl salt, we formulate primary stocks in double-distilled water (ddH₂O), completely eliminating solvent-induced electrophysiological artifacts.

Formulation Protocols

Protocol A: 100 mM Aqueous Stock Preparation

This protocol establishes a stable, solvent-free primary stock.

  • Gravimetric Measurement: Accurately weigh 15.37 mg of 2-(ethylamino)-2-methylpropan-1-ol HCl powder.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade ddH₂O. Vortex vigorously for 30 seconds until the solution is optically clear.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE or regenerated cellulose syringe filter.

    • Expert Insight: Amino alcohols exhibit non-specific binding to polyethersulfone (PES) membranes. Utilizing PTFE ensures 100% compound recovery.

  • Storage: Aliquot into low-bind microcentrifuge tubes. Store at -20°C. The aqueous stock is stable for up to 6 months.

Protocol B: Working Solution & Self-Validating pH Control
  • Buffer Preparation: Prepare extracellular Tyrode's solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose). Adjust pH to exactly 7.40 with NaOH.

  • Serial Dilution: Dilute the 100 mM aqueous stock directly into Tyrode's solution to create a concentration-response series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

  • Self-Validating QC Step: Measure the pH of the highest concentration working solution (100 µM).

    • Causality: Adding high concentrations of an HCl salt can overwhelm the 10 mM HEPES buffer capacity, dropping the pH. If the pH falls below 7.35, the ratio of uncharged (membrane-permeable) to charged compound decreases, artificially weakening the measured potency. Titrate back to pH 7.40 with 0.1 M NaOH if necessary.

Table 2: Stability and Solubility Matrix in Common Assay Buffers

Buffer SystemMax Recommended Conc.pH Shift Risk (at Max Conc.)Precipitation RiskPrimary Application
ddH₂O 100 mMN/A (Unbuffered)NonePrimary Stock Storage
Tyrode's Solution 100 µMModerate (Requires QC)LowAutomated Patch-Clamp
aCSF 50 µMModerateLowBrain Slice Electrophysiology

Biological Assay: Automated Patch-Clamp (Nav1.5 Blockade)

To evaluate the stovaine-like properties of the formulated compound, apply the following electrophysiological workflow using HEK293 cells stably expressing human Nav1.5 channels.

  • System Priming: Prime the automated patch-clamp perfusion system with extracellular Tyrode's solution.

    • Expert Insight: Stovaine analogs and amino alcohols are notorious for adhering to the plasticizers in standard Tygon tubing. Always utilize PTFE (Teflon) or FEP tubing in your perfusion lines to ensure the concentration delivered to the recording chamber matches your formulated concentration.

  • Electrophysiological Parameters: Establish whole-cell configuration. Hold cells at a resting membrane potential of -100 mV. Elicit inward sodium currents using a 20 ms depolarizing pulse to -10 mV at a frequency of 0.1 Hz.

  • Compound Application: Perfuse the compound concentration series sequentially (lowest to highest).

  • Steady-State Validation: Allow a minimum of 3 minutes per concentration. Do not advance to the next concentration until the peak current amplitude varies by less than 2% over 5 consecutive sweeps, confirming steady-state block has been achieved.

Experimental Workflow Visualization

Workflow A 2-(Ethylamino)-2-methylpropan-1-ol HCl (Dry Powder) B Aqueous Stock Formulation (100 mM in ddH2O) A->B Dissolve & Filter (0.22 µm PTFE) C Physiological Buffer Dilution (Tyrode's Solution) B->C Serial Dilution (0.1 - 100 µM) D Self-Validating QC (Verify pH = 7.40) C->D Buffer Capacity Check E Automated Patch-Clamp (PTFE Perfusion Lines) D->E Extracellular Application F Data Acquisition & Analysis (Nav1.5 IC50 Determination) E->F Current Recording (-100mV to -10mV)

Caption: Electrophysiological formulation and screening workflow for 2-(ethylamino)-2-methylpropan-1-ol HCl.

References

  • Wang, Y., et al. "The development of local anesthetics and their applications beyond anesthesia". American Journal of Translational Research, 2019. Available at:[Link]

  • Doddareddy, M. R., et al. "Tuning hERG out: Antitarget QSAR Models for Drug Development". PubMed Central (PMC), 2010. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11666683, 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride". PubChem. Available at:[Link]

Application

Application Note: A Guide to Solvent Selection and Protocol Optimization for the Extraction of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective extraction of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride from aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective extraction of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride from aqueous solutions. The protocol is grounded in the principles of acid-base chemistry and liquid-liquid extraction (LLE). We will explore the theoretical basis for solvent selection, present detailed, step-by-step extraction protocols, and discuss advanced techniques for optimizing yield and purity. The methodologies described herein are designed to be robust and self-validating, supported by authoritative references to ensure scientific integrity.

Foundational Principles: The Chemistry of Extraction

2-(Ethylamino)-2-methylpropan-1-ol is an amino alcohol. In its hydrochloride salt form, the ethylamino group is protonated, forming a positively charged ammonium salt. This ionic character renders the compound highly soluble in polar solvents like water and largely insoluble in most water-immiscible organic solvents.

The entire extraction strategy hinges on modulating the charge state of the molecule to control its solubility. This is achieved through an acid-base extraction, a cornerstone technique in organic chemistry.[1][2] The process involves two key transformations:

  • Neutralization (Deprotonation): The water-soluble hydrochloride salt is converted to its neutral, "free base" form by the addition of an aqueous base. This reaction deprotonates the ammonium cation, eliminating its ionic charge.

  • Partitioning: The resulting neutral amino alcohol, being significantly less polar, preferentially partitions from the aqueous phase into a carefully selected water-immiscible organic solvent.

The efficiency of this process is governed by the pH of the aqueous solution and the pKa of the compound's conjugate acid (the protonated amine). To ensure complete deprotonation and maximize the concentration of the organic-soluble free base, the pH of the aqueous solution should be raised to at least two units above the pKa of the amine's conjugate acid.[3][4]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 2-(Ethylamino)-2-methylpropan-1-ol HCl (Water-Soluble Salt) B Free Base Form (Slightly Water-Soluble) A->B  Add Base (e.g., NaOH) pH >> pKa C Free Base Form (Organic-Soluble) B->C  Liquid-Liquid Extraction (Partitioning) caption Fig 1. Phase transition based on pH adjustment.

Caption: Fig 1. Phase transition based on pH adjustment.

Strategic Solvent Selection

The choice of organic solvent is critical for a successful extraction.[5][6] An ideal solvent should exhibit high solubility for the neutral amino alcohol, be immiscible with water, have a low boiling point for easy removal, and be readily available in high purity. The principle of "like dissolves like" is a useful guide; we must match the solvent's polarity to that of the neutral analyte.[7]

Given that 2-(Ethylamino)-2-methylpropan-1-ol contains both a secondary amine and a primary alcohol group, the free base is a moderately polar molecule. Therefore, solvents with moderate polarity are typically the most effective.

Table 1: Properties of Recommended Organic Solvents for Extraction

SolventFormulaDensity (g/mL)Boiling Point (°C)PolarityWater MiscibilityComments
Dichloromethane (DCM)CH₂Cl₂1.3339.6Polar AproticImmiscibleHigh solvent power, but is denser than water.[8]
Ethyl Acetate (EtOAc)C₄H₈O₂0.9077.1Moderately PolarSlightly MiscibleGood general-purpose solvent; less dense than water. Can be susceptible to hydrolysis under strongly basic conditions.[8]
Methyl tert-butyl ether (MTBE)C₅H₁₂O0.7455.2Low PolaritySlightly MiscibleGood alternative to diethyl ether; less prone to forming explosive peroxides.[9]
TolueneC₇H₈0.87110.6NonpolarImmiscibleEffective for less polar compounds; higher boiling point makes it harder to remove.[8]
n-ButanolC₄H₁₀O0.81117.7Polar ProticPartially MiscibleExcellent for more polar analytes like amino alcohols due to hydrogen bonding capability, but its partial miscibility can complicate phase separation.[10]

Recommendation: For initial trials, Ethyl Acetate or Dichloromethane are excellent starting points due to their effectiveness and ease of use. For potentially higher recovery of this polar analyte, a mixture of solvents or a more polar solvent like n-butanol could be explored.[11]

Experimental Protocols

Safety Precaution: Always perform extractions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

This protocol is suitable for routine extraction where moderate purity is sufficient.

Materials:

  • 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride sample

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (or Dichloromethane)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask, pH paper or meter

Methodology:

  • Dissolution: Dissolve the 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride sample in a minimal amount of deionized water in a beaker.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add 1 M NaOH solution dropwise while swirling. Periodically check the pH of the aqueous phase, continuing to add base until the pH is ≥ 11.[3]

  • Extraction: Add a volume of ethyl acetate to the separatory funnel (a solvent-to-aqueous phase ratio of 2:1 is a good starting point). Stopper the funnel, invert, and vent to release pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing.[3]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

  • Collection: Drain the lower aqueous layer into a beaker. Pour the upper organic layer out through the top of the funnel into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) two more times with fresh portions of ethyl acetate to maximize recovery. Combine all organic extracts.

  • Washing: Wash the combined organic layer with an equal volume of brine. This helps to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer by adding a small amount of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified free base of 2-(Ethylamino)-2-methylpropan-1-ol.

Protocol 2: LLE with "Salting-Out" for Improved Recovery

This protocol enhances extraction efficiency, especially for polar analytes, by reducing their solubility in the aqueous phase.

Methodology:

  • Follow steps 1 and 2 from Protocol 1.

  • Salting Out: Before adding the organic solvent, add a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the basified aqueous solution and stir until it is saturated.[7][9][11] If using K₂CO₃, it can also serve as the basifying agent.

  • Proceed with steps 3 through 9 from Protocol 1. The addition of salt increases the ionic strength of the aqueous layer, driving the neutral organic compound into the organic phase and improving recovery.[11]

Protocol 3: High-Purity Extraction via pH Swing (Back-Extraction)

This advanced technique is highly effective for purifying the target amine from any neutral organic impurities.[4][7]

Methodology:

  • Perform the initial extraction by following steps 1-6 of Protocol 1 to transfer the free base into an organic solvent (e.g., ethyl acetate). This is the Forward Extraction .

  • Acidic Back-Extraction: Transfer the combined organic extracts to a clean separatory funnel. Add a fresh portion of acidic aqueous solution (e.g., 1 M HCl). Shake vigorously. The basic amine will be protonated again, becoming a water-soluble salt and partitioning back into the new aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the purified hydrochloride salt) into a clean flask. Discard the organic layer, which contains the neutral impurities.

  • Final Extraction: Return the acidic aqueous solution to the separatory funnel. Re-basify it with 1 M NaOH to a pH ≥ 11, converting the salt back to the free base.

  • Extract this basified solution three times with fresh portions of ethyl acetate, as described in steps 3-6 of Protocol 1.

  • Wash, dry, and concentrate the final combined organic layers as described in steps 7-9 of Protocol 1 to obtain the highly purified free base.

Visualization of Workflows

G start Start: Aqueous solution of HCl Salt basify Basify Aqueous Phase (pH > pKa+2) start->basify add_org Extract with Organic Solvent basify->add_org separate Separate Organic Layer add_org->separate dry Wash, Dry & Concentrate Organic Layer separate->dry back_extract_node Back-Extract Organic Layer with Aqueous Acid (e.g., 1M HCl) separate->back_extract_node product Final Product: Purified Free Base dry->product back_extract_node->dry Standard Path separate_impurities Discard Organic Layer (Contains Neutral Impurities) back_extract_node->separate_impurities High Purity Path re_basify Re-Basify Aqueous Layer (pH > pKa+2) separate_impurities->re_basify re_extract Re-Extract with Fresh Organic Solvent re_basify->re_extract re_extract->dry caption Fig 2. Decision workflow for standard vs. high-purity extraction.

Caption: Fig 2. Decision workflow for standard vs. high-purity extraction.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Extraction Efficiency - Incorrect pH of the aqueous phase.- Insufficient mixing.- Inappropriate organic solvent.- Verify the pKa of your amine and ensure the aqueous pH is at least 2 units higher.[4]- Ensure vigorous shaking for 1-2 minutes to maximize surface area. - Try a different solvent from Table 1 or use the "salting-out" method.
Emulsion at the Interface - Overly vigorous shaking.- High concentration of the amine.- Gently swirl or invert the separatory funnel instead of shaking vigorously.[4]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4]
Product Loss - Incomplete deprotonation.- Insufficient number of extractions.- Analyte is too polar for the chosen solvent.- Re-check the final pH of the aqueous phase after basification.- Perform at least three extractions.[3]- Consider using a more polar solvent like n-butanol or a solvent mixture.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2010, February 8). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • PubMed. (2022, May 24). Simultaneous solvent extraction and quantification of eleven amine compounds related to Chemical Weapon Convention in soils via hydrophilic interaction liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4496703A - Process for recovering amino acids from protein hydrolysates.
  • Chemsrc. (2025, September 6). CAS#:82922-13-2 | 2-(ethylamino)-2-methyl-1-propanol(SALTDATA: HCl). Retrieved from [Link]

  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to design robust and reproducible experiments.

Introduction: The Core Challenge

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is an amino alcohol supplied as a hydrochloride salt. As with many amine hydrochlorides, its solubility in aqueous media is critically dependent on pH.[1][2] Researchers often report difficulty dissolving this compound to their desired concentration in common physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. This guide will walk you through the underlying causes and provide a systematic approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride in PBS (pH 7.2), but the solution is cloudy or a precipitate forms. Why is this happening?

This is the most common issue and it stems from the equilibrium between the highly soluble, protonated (cationic) form of the amine and its much less soluble, neutral "free base" form.[3][4] Although it is a hydrochloride salt, once in solution, an equilibrium is established. At a neutral pH of ~7.2, which is closer to the compound's pKa, a small but significant fraction of the compound will exist as the neutral free base. If your target concentration is high, the concentration of this free base can exceed its intrinsic solubility limit, resulting in cloudiness or precipitation.

Q2: What is the pKa of this compound and how does it dictate solubility?

The precise experimental pKa value for 2-(Ethylamino)-2-methylpropan-1-ol is not widely published. However, based on the well-characterized and structurally similar compound 2-Amino-2-methyl-1-propanol (AMP), we can estimate the pKa to be approximately 9.7 .[5]

The pKa is the pH at which 50% of the compound is in its protonated (charged, soluble) form and 50% is in its deprotonated (neutral, less soluble) form. The Henderson-Hasselbalch equation governs this relationship.[6][7] For a weak base like this amine, the key principle is:

  • To maximize solubility, the pH of the solution should be significantly lower than the pKa.

A general rule of thumb is to maintain a pH at least 2 units below the pKa to ensure >99% of the compound is in its soluble, protonated form. For this compound, this means aiming for a pH of 7.7 or lower, but for practical purposes, an acidic pH provides a much larger solubility margin.

Q3: Are there any specific issues with using Phosphate-Buffered Saline (PBS)?

Yes, two potential issues can arise with PBS.

  • The Common Ion Effect : PBS contains a high concentration of sodium chloride (typically ~137 mM). The presence of this large excess of chloride ions (the "common ion") can suppress the dissolution of a hydrochloride salt, effectively reducing its maximum achievable concentration compared to a buffer with no or low chloride content at the same pH.[8][9]

  • Drug-Phosphate Interactions : In some cases, phosphate ions can form less soluble complexes with small molecule drugs, leading to precipitation.[10]

If you suspect these issues, switching to a different buffer system is a valid troubleshooting step.

Q4: Can I use an organic solvent to prepare a concentrated stock solution?

Absolutely. This is a highly recommended and common practice, especially when the final assay cannot tolerate a low pH. 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is soluble in organic solvents such as DMSO, methanol, and ethanol.[11] You can prepare a high-concentration stock (e.g., 20-100 mM) in 100% DMSO and then dilute it into your aqueous experimental buffer.

Crucial Caveat : Always be mindful of the final concentration of the organic solvent in your assay. Even at concentrations as low as 0.1-0.5%, DMSO can have physiological effects on cells or interfere with enzyme kinetics.[11]

Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to resolve solubility issues. Start at the top and proceed based on the outcome of each step.

G A START: Compound insoluble at target concentration in aqueous buffer. B Is pH adjustment permissible in your experiment? A->B C YES B->C   D NO B->D   E Strategy 1: pH Modification 1. Lower buffer pH to 4.0-5.5 using dilute HCl. OR 2. Switch to an acidic buffer (e.g., Sodium Citrate). C->E F Is an organic co-solvent (e.g., DMSO) permissible? D->F K END: Problem Solved E->K Likely G YES F->G   H NO F->H   I Strategy 2: Co-Solvent Stock Prepare a high-concentration stock in 100% DMSO or Ethanol, then dilute into your final aqueous buffer. G->I J Strategy 3: Advanced Methods - Gently warm solution (37°C) with stirring. - Use sonication to aid dissolution. - Switch buffer system (e.g., from PBS to TRIS). - Re-evaluate if target concentration is achievable. H->J I->K Likely J->K Possible

Caption: A step-by-step decision tree for troubleshooting solubility.

Understanding the Chemistry: The Role of pH

The solubility of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is governed by the equilibrium between its neutral (free base) and protonated (conjugate acid) forms. Lowering the pH increases the concentration of protons (H⁺) in the solution, which, according to Le Châtelier's principle, drives the equilibrium to the right, favoring the formation of the highly water-soluble protonated cation.

Caption: Chemical equilibrium governing solubility.

Experimental Protocols
Protocol 1: Direct Dissolution in an Acidic Aqueous Buffer

This is the most direct method for preparing a fresh aqueous solution.

  • Select an Appropriate Buffer: Choose a buffer system with a pH range well below the compound's estimated pKa of 9.7. A 50 mM sodium citrate buffer at pH 4.5 is an excellent starting point.[12]

  • Weigh Compound: Accurately weigh the required amount of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

  • Dissolution: Add the powder to the acidic buffer.

  • Agitation: Vortex or stir the solution until all solid material has completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to accelerate this process if necessary.

  • Sterilization (if required): If the solution is for cell culture or other sterile applications, pass it through a 0.22 µm sterile filter.

Protocol 2: pH Adjustment Method for Custom Buffers

This method is useful if you need to use a specific buffer system but find the compound is insoluble at its native pH.

  • Weigh Compound: Accurately weigh the required amount of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

  • Initial Suspension: Add the powder to your final desired volume of buffer (e.g., PBS or TRIS). It will likely form a cloudy suspension.

  • pH Adjustment: While continuously stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M or 1 M HCl) dropwise.

  • Monitor Dissolution: Continue adding HCl until the solution becomes completely clear, indicating full dissolution.

  • Final pH Check: Measure the final pH of your solution. Note this pH in your experimental records, as it will be lower than the starting pH of the buffer.

Protocol 3: Preparation of a Concentrated Stock Solution using a Co-Solvent

This method is ideal for experiments sensitive to pH changes or when a very high final concentration is required.

  • Weigh Compound: Accurately weigh the 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride into a sterile microcentrifuge tube or glass vial.

  • Add Co-Solvent: Add the appropriate volume of 100% DMSO or absolute ethanol to achieve a high-concentration stock (e.g., 50 mM).

  • Dissolution: Vortex vigorously until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in an airtight container to prevent water absorption by the solvent.

  • Application: For your experiment, perform a serial dilution of the stock solution into your final aqueous buffer. Add the stock solution to the buffer dropwise while vortexing to avoid localized precipitation. Ensure the final co-solvent concentration is below the tolerance limit for your specific assay.

Data Summary & Recommended Buffers

Table 1: Physicochemical Properties of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

PropertyValueSource
Chemical Name2-(Ethylamino)-2-methylpropan-1-ol hydrochloride-
CAS Number82922-13-2[13]
Molecular FormulaC₆H₁₅NO · HCl[13]
Molecular Weight153.65 g/mol Calculated
Estimated pKa~9.7[5]

Table 2: Comparison of Common Aqueous Buffers for Formulation

Buffer SystemUseful pH RangeKey Considerations for This Compound
Citrate 2.5 - 6.5Highly Recommended. Excellent for ensuring maximal protonation and solubility.[12][14]
Acetate 3.6 - 5.6Recommended. Good alternative to citrate for achieving an acidic pH.[12][14]
Phosphate (PBS) 6.0 - 8.0Use with Caution. Risk of common ion effect and potential for precipitation at neutral pH.[8][12][15]
TRIS 7.5 - 9.0Use with Caution. Closer to the compound's pKa; solubility may be limited. Less risk of common ion effect than PBS.
HEPES 6.8 - 8.2Possible Alternative. A zwitterionic buffer that can be an option if phosphate or TRIS are problematic.
References
  • Vertex AI Search. (2024). Pharmaceutical Buffers.
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Reddy, M. H., et al. (2015). Biological and Pharmaceutical Buffer Systems. Indo American Journal of Pharmaceutical Sciences, 2(2), 563-566.
  • Pharmaguideline.
  • Google Patents. (1998).
  • Gleeson, M. P., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 949-964.
  • University of Basrah. Exp.
  • Avdeef, A. (2015).
  • Sigma-Aldrich. 2-(ethylamino)-2-methyl-1-(2-methylphenyl)-1-propanone hydrochloride.
  • Chemsrc. (2025). CAS#:82922-13-2 | 2-(ethylamino)
  • Vistoli, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Deranged Physiology.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?.
  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases.
  • Hayashi, K., et al. (1967). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 31(3), 381-385.
  • Benchchem. (2025). Resolving poor solubility of 2C-G hydrochloride in aqueous buffers.
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11.
  • Cayman Chemical.
  • Benchchem. (2025).
  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-201.
  • Miyazaki, S., et al. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 72(6), 711-712.
  • PubChem. 2-(Ethylamino)-2-methylpropan-1-ol.
  • Tokyo Chemical Industry Co., Ltd. 2-Amino-2-methyl-1-propanol | 124-68-5.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
  • Benchchem. (2025). Technical Support Center: Solubility Enhancement for (2S)-2-(methylamino)
  • Hartono, A., et al. (2012). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing Point Depression Method.
  • Clearsynth. 2-(ethylamino)-1-(3-(trifluoromethyl)phenyl)propan-1-ol | CAS No. 1492354-85-4.
  • Fuguet, E., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 6(3), 193-205.
  • AppliChem. 2-Amino-2-methyl-1-propanol for buffer solutions A0838.
  • Wessels, T. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • CymitQuimica. CAS 63199-74-6: 2-(tert-butylamino)-1-phenylpropan-1-one hydrochloride.
  • LGC Standards. 2-(Ethylamino)-1-phenylpropan-1-ol Hydrochloride.
  • Chem-Impex. 2-Amino-2-methyl-1-propanol.
  • PubChem. 1-(Ethylamino)-2-methylpropan-2-ol.
  • PubChem. 2-(Benzylamino)-2-methylpropan-1-ol.
  • Sigma-Aldrich. 2-(tert-Butylamino)-1-(2-chlorophenyl)ethanol AldrichCPR.

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Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 2-(Ethylamino)-2-methylpropan-1-ol hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. Moving beyond simple procedural lists, this document explains the causality behind experimental choices, offering a self-validating framework for troubleshooting and enhancing reaction yields.

Introduction

2-(Ethylamino)-2-methylpropan-1-ol is a valuable organic intermediate. The efficiency of its synthesis is critical for downstream applications, making yield optimization a primary concern. The most prevalent and scalable synthetic route is the reductive amination of 2-amino-2-methylpropan-1-ol with acetaldehyde. This guide focuses on troubleshooting and optimizing this specific pathway to achieve high-purity product with maximum yield.

Overall Synthesis Workflow

The synthesis is typically a two-step process: the initial reductive amination to form the free amine, followed by conversion to its hydrochloride salt for improved stability and handling.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A 2-Amino-2-methylpropan-1-ol C Imine Intermediate (in situ) A->C Imine Formation (pH 4-5) B Acetaldehyde B->C Imine Formation (pH 4-5) D 2-(Ethylamino)-2-methylpropan-1-ol C->D Reduction (e.g., NaBH(OAc)₃) F 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride (Final Product) D->F Protonation & Precipitation E HCl (in solvent) E->F

Caption: General workflow for the synthesis of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the yield in this reductive amination?

A1: The single most critical factor is the efficient formation of the imine intermediate in situ. This step is highly pH-dependent. Imine formation is favored under mildly acidic conditions (pH 4-5)[1]. If the pH is too low, the starting amine (2-amino-2-methylpropan-1-ol) becomes protonated and non-nucleophilic. If the pH is too high, the carbonyl group of acetaldehyde is not sufficiently activated for the nucleophilic attack[1].

Q2: Can I use sodium borohydride (NaBH₄) for the reduction step?

A2: While NaBH₄ can be used, it is often not the optimal choice for a one-pot reductive amination. NaBH₄ is a strong reducing agent and can readily reduce the starting aldehyde (acetaldehyde) to ethanol, leading to lower yields of the desired product[2][3]. A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it preferentially reduces the protonated imine (iminium ion) over the carbonyl group[2].

Q3: How do I form the final hydrochloride salt and why is it necessary?

A3: The hydrochloride salt is typically formed by dissolving the purified free amine in a suitable solvent (e.g., isopropanol, diethyl ether) and adding a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) until precipitation is complete. The salt form is generally a stable, crystalline solid that is easier to handle, purify, and store compared to the often-oily free amine[4].

Q4: What are common impurities I should look for?

A4: The most common impurities include unreacted starting material (2-amino-2-methylpropan-1-ol), over-alkylated product (2-(Diethylamino)-2-methylpropan-1-ol), and ethanol (from the reduction of acetaldehyde if a non-selective reducing agent is used). Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is crucial for identifying these species[1].

Troubleshooting Guide

Problem: Low or No Product Formation

Q: My reaction has stalled, and TLC/LC-MS analysis shows primarily unreacted 2-amino-2-methylpropan-1-ol. What went wrong?

A: This is a classic symptom of inefficient imine formation or a problem with the reducing agent.

  • Causality - Suboptimal pH: The equilibrium between the amine, aldehyde, and imine may not favor the intermediate. The reaction pH must be carefully controlled.

    • Solution: Ensure the reaction medium is buffered or has a catalytic amount of a mild acid, such as acetic acid (typically 1.0-1.2 equivalents relative to the amine), to maintain a pH of around 4-5[1][5].

  • Causality - Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. Sodium triacetoxyborohydride, for example, is moisture-sensitive.

    • Solution: Use a fresh bottle of the reducing agent. Consider a two-step approach: first, stir the amine and aldehyde together for 30-60 minutes to allow for imine formation, then add the reducing agent portion-wise[2].

  • Causality - Presence of Water: Water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting materials[1].

    • Solution: Use anhydrous solvents. If water cannot be avoided, using a dehydrating agent like molecular sieves can help drive the reaction forward[2].

Problem: Significant Byproduct Formation

Q: I've successfully formed the product, but my yield is low due to a significant amount of a higher molecular weight impurity.

A: This is likely due to over-alkylation, where the desired secondary amine product reacts again with acetaldehyde to form a tertiary amine.

  • Causality - Stoichiometry and Reaction Rate: If the newly formed secondary amine is more nucleophilic than the starting primary amine, and acetaldehyde is still present, a second alkylation can occur.

    • Solution 1 - Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before significant over-alkylation can occur.

    • Solution 2 - Slow Addition: Add the acetaldehyde solution slowly to the reaction mixture containing the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine[2].

Problem: Product Loss During Workup

Q: My reaction seems to have gone to completion, but I'm losing most of my product during the aqueous extraction and purification steps.

A: This issue typically stems from incorrect pH adjustment during workup or choosing an inappropriate purification method.

  • Causality - Incorrect pH for Extraction: Amino alcohols are water-soluble, especially in their protonated (acidic) form. To extract the free amine into an organic solvent, its amino group must be deprotonated to reduce its water solubility.

    • Solution: During the aqueous workup, basify the solution to a pH > 12 with a strong base like NaOH or KOH before extracting with an organic solvent like dichloromethane or ethyl acetate[6][7].

  • Causality - Emulsion Formation: The amphiphilic nature of the product can sometimes lead to emulsions during extraction, trapping the product in the interface.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break emulsions.

  • Causality - Inefficient Purification: While silica gel chromatography can be used, the polar nature of amino alcohols can lead to significant tailing and product loss on the column.

    • Solution: For volatile amino alcohols like this one, fractional distillation under reduced pressure is often a more effective purification method for the free amine before converting it to the hydrochloride salt[8].

Parameter Optimization

For successful synthesis, several parameters must be carefully controlled. The table below provides a summary of key variables and their recommended ranges.

ParameterRecommended Range/ValueRationale & Key Considerations
Stoichiometry Amine (1.1-1.2 eq), Aldehyde (1.0 eq), Reducing Agent (1.2-1.5 eq)A slight excess of the amine helps to prevent over-alkylation. An excess of the reducing agent ensures the reaction goes to completion[2].
pH 4 - 6Crucial for imine formation. Can be achieved by adding a catalytic amount of acetic acid[1][2].
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines over aldehydes, minimizing side reactions. Water-sensitive[2][3].
Solvent Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Anhydrous conditions are preferred. The choice depends on reagent solubility and compatibility with the reducing agent[2].
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic upon addition of the reducing agent. Maintaining room temperature is usually sufficient for completion within 12-24 hours[2].

Troubleshooting Workflow

This decision tree can guide your troubleshooting process based on initial reaction analysis.

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_impurities Troubleshoot Impurities Start Analyze reaction (TLC, LC-MS) IsComplete Is Starting Amine Consumed? Start->IsComplete LowYield Is Product Yield Low? IsComplete->LowYield Yes CheckImine Inefficient Imine Formation or Inactive Reducing Agent IsComplete->CheckImine No Success Proceed to Workup & Purification LowYield->Success No CheckImpurities Significant Impurities Present? LowYield->CheckImpurities Yes Sol_pH 1. Check/Adjust pH to 4-5 (use Acetic Acid) Sol_Reducer 2. Use fresh, anhydrous reducing agent Sol_Water 3. Use anhydrous solvent or add molecular sieves Sol_Overalkyl 1. Adjust Stoichiometry (excess amine) Sol_SlowAdd 2. Slow addition of acetaldehyde

Sources

Troubleshooting

Preventing degradation of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical vulnerabilities of 2-(Ethylamino)-2-methylpropan-1-ol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical vulnerabilities of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS 82922-13-2).

Rather than relying on generic storage advice, this guide deconstructs the molecular causality behind degradation. The hydrochloride salt formulation is intentionally utilized to protonate the sterically hindered secondary amine; this removes the nitrogen's lone pair, drastically raising the activation energy required for oxidative degradation compared to its free-base counterpart. However, this ionic lattice introduces a critical vulnerability: extreme hygroscopicity. Understanding this balance is the key to preserving assay integrity over long-term storage.

Mechanistic Diagnostics & Logic Flow

The degradation of amino alcohol hydrochlorides is rarely a single-variable problem. It is a cascade of environmental triggers leading to physical and chemical breakdown. The logic tree below maps the external stressors to their molecular consequences and dictates the required interventions.

DegradationMechanisms A 2-(Ethylamino)-2-methylpropan-1-ol HCl Long-Term Storage B Moisture Ingress (Hygroscopicity) A->B C Oxidative Stress (Trace O2 / Metals) A->C D Thermal Stress (Temperature Fluctuations) A->D E Deliquescence & Caking Accelerated Hydrolysis B->E F N-Oxidation / Nitrone Formation Discoloration C->F G Intermolecular Reactions Assay Depletion D->G H Desiccant / Argon Backfill Seal Integrity E->H I Amber Vials / Metal Chelators Inert Atmosphere F->I J Controlled Temp (2-8°C) Continuous Monitoring G->J

Mechanistic pathways of degradation and corresponding preventive storage interventions.

Troubleshooting & FAQs

Q1: My powder has transformed into a sticky, clumped paste. What happened, and can it be salvaged?

  • Causality: You are observing deliquescence. Because polar hydrochloride salts of amino alcohols are highly hygroscopic[1], exposure to ambient humidity causes the crystal lattice to adsorb water until the solid literally dissolves in its own adsorbed moisture. This localized aqueous environment acts as a micro-reactor, accelerating the hydrolysis of trace synthetic impurities.

  • Intervention: Once caked, the material must be re-crystallized to restore purity (typically using a polar/non-polar solvent pair like ethanol/diethyl ether)[1]. To prevent this, always store the compound in a tightly sealed high-density polyethylene (HDPE) container within a desiccator.

Q2: A batch stored at room temperature for 8 months has developed a faint yellow tint. Is this oxidative degradation?

  • Causality: Yes. While the protonated amine is highly resistant to oxidation, an equilibrium exists where trace amounts of the free base are present. Elevated oxygen concentrations, often catalyzed by trace transition metals (e.g., iron), drive the radical oxidation of this free base into highly conjugated N-oxides or nitrones, which appear yellow[2].

  • Intervention: Store the compound at 2–8°C to thermodynamically suppress oxidation kinetics[3]. When sealing the vial, backfill the headspace with Argon. Expert Tip: Argon is heavier than Nitrogen and more effectively displaces oxygen at the bottom of the vial. Always use PTFE-coated spatulas to prevent trace iron contamination during handling.

Q3: We are observing a steady drop in assay purity over time, but the powder remains white and dry. What is the hidden degradation pathway?

  • Causality: If moisture and oxygen are controlled, thermal stress is the likely culprit. At elevated or fluctuating temperatures, the primary alcohol moiety (which is less sterically hindered than the secondary amine) can undergo intermolecular etherification or react with trace carboxylic impurities to form esters.

  • Intervention: Mandate strict cold-chain storage (2–8°C) and utilize continuous temperature data loggers to ensure no thermal excursions occur during weekend facility shutdowns.

Quantitative Degradation Thresholds

To eliminate guesswork, all storage parameters must be quantified. The following table summarizes the critical thresholds that trigger specific degradation mechanisms, alongside the required preventive actions.

Environmental ParameterCritical ThresholdMechanistic ConsequencePreventive Action
Relative Humidity (RH) > 40% RHDeliquescence; lattice collapse and accelerated hydrolysis.Store in a desiccator with active indicating silica gel.
Storage Temperature > 25°CIntermolecular etherification; thermal degradation.Refrigerate strictly at 2–8°C[3].
Oxygen Headspace > 5% O 2​ Radical-initiated N-oxide and nitrone formation (yellowing)[2].Backfill headspace with Argon prior to sealing.
Trace Iron (Fe) > 10 ppmCatalyzes oxidative pathways via Fenton-like reactions[2].Utilize metal-free handling tools (PTFE/Ceramic).

Self-Validating Protocol: Forced Degradation & SIM Establishment

To ensure your analytical methods can accurately detect the degradation of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride, you must establish a Stability-Indicating Method (SIM) . Following EMA guidelines for stability testing[4], this protocol intentionally stresses the molecule to achieve a target degradation of 5–20%.

This protocol is designed as a self-validating system: it includes built-in controls to ensure that the degradants observed are generated by the chemical stressor, not by artifacts of the sample preparation or the analytical column.

StabilityWorkflow S1 Baseline Characterization (HPLC, Karl Fischer) S2 Stress Conditions (Heat, Light, H2O2) S1->S2 S3 Degradant Profiling (LC-MS/MS) S2->S3 S4 Establish Stability-Indicating Method (SIM) S3->S4 S5 Define Optimal Storage Parameters S4->S5

Experimental workflow for forced degradation testing and storage optimization.

Step-by-Step Methodology

Step 1: Baseline Preparation (The Internal Control)

  • Action: Dissolve 2-(Ethylamino)-2-methylpropan-1-ol HCl in HPLC-grade water to a known concentration of 1.0 mg/mL.

  • Causality: Establishes the t=0 purity profile. This un-stressed control must be analyzed alongside stressed samples to validate that new peaks are true degradants.

Step 2: Hydrolytic Stress (Acid/Base)

  • Action: Aliquot 1.0 mL of the stock solution. Add 1.0 mL of 0.1 M HCl (Acid stress) or 0.1 M NaOH (Base stress). Incubate at 60°C for 24 hours[3].

  • Self-Validation Check: You must neutralize the samples with equimolar base/acid prior to HPLC injection. Failing to neutralize will degrade the silica backbone of your analytical column, creating false-positive ghost peaks.

Step 3: Oxidative Stress

  • Action: Aliquot 1.0 mL of the stock solution. Add 1.0 mL of 3% H 2​ O 2​ . Incubate at room temperature for 24 hours, strictly protected from light[3].

  • Causality: Mimics long-term exposure to atmospheric oxygen and trace peroxides, specifically targeting the secondary amine to force N-oxide formation.

Step 4: Thermal Stress (Solid-State)

  • Action: Place 50 mg of the solid powder in an open glass petri dish in an oven at 60°C for 7 days. Dissolve in mobile phase prior to analysis.

  • Causality: Evaluates the intrinsic stability of the crystal lattice and forces intermolecular reactions that only occur in the absence of a solvent shell.

Step 5: Chromatographic Analysis & Mass Balance Validation

  • Action: Analyze all samples via LC-MS/MS using a polar-embedded or HILIC column (due to the high polarity of the amino alcohol).

  • Self-Validation Check (Mass Balance): Calculate the total area under the curve (AUC). The sum of the parent peak area plus all degradant peak areas in the stressed sample must equal the parent peak area of the t=0 control ( ±5% ). If the mass balance is <95% , degradants are permanently retaining on the column or are not ionizing, and the chromatographic method must be re-optimized.

References

  • preventing the degradation of 2-(Dodecylamino)ethanol during storage - Benchchem Benchchem
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)
  • Stability testing of existing active substances and related finished products | EMA European Medicines Agency (EMA)
  • CAS 82922-13-2 | Sigma-Aldrich Sigma-Aldrich
  • trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 - Benchchem Benchchem

Sources

Optimization

Minimizing impurities during 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation and puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation and purification of sterically hindered amino alcohols.

The crystallization of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride [1] presents unique thermodynamic challenges. Due to its propensity for hydrogen bonding and the hygroscopic nature of the hydrochloride salt, standard cooling crystallization often results in "oiling out" (liquid-liquid phase separation) or the entrapment of over-alkylated impurities. This guide provides field-proven, self-validating methodologies to establish a robust reactive crystallization workflow.

System Architecture: Reactive Crystallization Workflow

To minimize impurities, we must transition from passive cooling to anhydrous reactive crystallization . By forming the salt in situ within a solvent system where the product is sparingly soluble, we thermodynamically force the target molecule into the crystalline lattice while purging structurally similar impurities into the mother liquor[2][3].

G FreeBase Crude Free Base 2-(Ethylamino)-2-methylpropan-1-ol Solvent Solvent Selection (Anhydrous IPA/EtOAc) FreeBase->Solvent Dissolution Reaction Reactive Crystallization (Anhydrous HCl Addition) Solvent->Reaction Stoichiometric HCl Cooling Controlled Cooling & Isothermal Hold Reaction->Cooling Supersaturation Generation Impurity2 Purge: Water/Moisture (Prevent Deliquescence) Reaction->Impurity2 Anhydrous Conditions Isolation Filtration & Washing (Cold Anti-solvent) Cooling->Isolation Slurry Formation Drying Vacuum Drying (Moisture Control) Isolation->Drying Wet Cake Isolation Impurity1 Purge: Over-alkylated Impurities (Mother Liquor) Isolation->Impurity1 Filtrate Removal API High-Purity API HCl Salt Drying->API Final Product

Workflow for anhydrous reactive crystallization of 2-(Ethylamino)-2-methylpropan-1-ol HCl.

Troubleshooting Guide & FAQs

Q1: Why does my 2-(Ethylamino)-2-methylpropan-1-ol HCl salt "oil out" instead of forming crystals?

A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is pushed too high, causing the melting point of the solute-solvent mixture to drop below the operating temperature. Amino alcohols are highly susceptible to this because their extensive hydrogen-bonding networks interact strongly with protic solvents.

  • The Causality: Using aqueous HCl introduces water into the matrix. Water drastically increases the solubility of the amine salt, suppressing the crystallization boundary and forcing an amorphous oil phase[4].

  • The Solution: Switch to an anhydrous reactive crystallization approach. Dissolve the free base in an anhydrous solvent (e.g., Isopropanol) and titrate with anhydrous HCl gas or HCl in Isopropanol[5].

Q2: How do I selectively purge over-alkylated (e.g., diethylamino) impurities?

A2: Over-alkylated impurities share a similar basicity to the target mono-ethylated product but possess different steric bulk, which alters their solubility.

  • The Causality: If you crash-cool the solution, both the target and the impurities will co-precipitate due to kinetic trapping[6].

  • The Solution: Utilize a mixed solvent system like Isopropanol (good solvent) and Ethyl Acetate (anti-solvent). The target 2-(Ethylamino)-2-methylpropan-1-ol HCl has a steep solubility curve in this mixture, whereas the over-alkylated impurities remain highly soluble. Implement a slow, linear cooling ramp (5 °C/hour) to allow thermodynamic discrimination at the crystal face[7].

Q3: My isolated crystals are highly hygroscopic and turn into a sticky paste upon storage. How can I prevent this deliquescence?

A3: Deliquescence in amine hydrochlorides is almost always caused by lattice defects and trapped residual solvents, which act as nucleation sites for atmospheric moisture.

  • The Causality: Rapid anti-solvent addition or uncontrolled nucleation creates microscopic amorphous regions within the crystal lattice. These amorphous domains have a significantly lower glass transition temperature and readily absorb water[3].

  • The Solution: Implement an isothermal maturation hold immediately after seeding. Holding the suspension isothermally for 2–4 hours promotes Ostwald ripening—dissolving smaller, defective crystals and redepositing the material onto larger, thermodynamically stable, defect-free crystals[7][8].

Quantitative Data: Solvent Selection & Impurity Rejection

Selecting the correct solvent system is the most critical variable in minimizing impurities. The table below summarizes the thermodynamic performance of various solvent systems during the reactive crystallization of 2-(Ethylamino)-2-methylpropan-1-ol HCl.

Solvent SystemTarget Salt Solubility (20°C)Over-Alkylated Impurity Sol. (20°C)Yield (%)Purity (HPLC Area %)Mechanistic Observation
Aqueous HCl / Water > 500 mg/mL> 500 mg/mL< 40%85.0%High solubility prevents supersaturation; massive yield loss[4].
Ethanol / Diethyl Ether 50 mg/mL120 mg/mL75%96.5%Good kinetic separation, but ether poses severe industrial scalability risks[6].
Isopropanol (IPA) / EtOAc 15 mg/mL 180 mg/mL 88% > 99.5% Optimal thermodynamic rejection; wide metastable zone width[7].
Acetonitrile (MeCN) 8 mg/mL25 mg/mL92%94.0%Narrow solubility gap leads to co-precipitation and impurity entrapment.

Self-Validating Protocol: Anhydrous Reactive Crystallization

This standard operating procedure (SOP) utilizes in-process controls (IPCs) to ensure the system self-validates at each critical phase, preventing downstream failures.

Prerequisites:

  • Crude 2-(Ethylamino)-2-methylpropan-1-ol (Free base)[1].

  • Anhydrous Isopropanol (IPA) and Anhydrous Ethyl Acetate (EtOAc).

  • 5M HCl in Isopropanol (Strictly anhydrous).

Step-by-Step Methodology:

  • Dissolution & Clarification:

    • Charge the reactor with crude 2-(Ethylamino)-2-methylpropan-1-ol and 5 volumes of anhydrous IPA.

    • Heat the mixture to 45 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be visually clear. If particulate matter persists, perform a hot gravity filtration to remove insoluble by-products before proceeding[6].

  • Reactive Salt Formation:

    • Maintain the reactor at 45 °C. Using a dosing pump, slowly add 1.05 molar equivalents of 5M HCl in IPA over 60 minutes.

    • Causality: Slow addition controls the localized supersaturation of the newly formed hydrochloride salt, preventing premature, uncontrolled nucleation (crashing out)[5].

  • Seeding & Isothermal Maturation:

    • Once the HCl addition is complete, the solution should be near its metastable limit. Add 1% w/w of high-purity 2-(Ethylamino)-2-methylpropan-1-ol HCl seed crystals.

    • Hold the suspension isothermally at 45 °C for 2 hours.

    • Self-Validation Check: Monitor the slurry visually or via an FBRM (Focused Beam Reflectance Measurement) probe. You should observe steady chord-length growth without a massive spike in fine particles. If oiling out occurs, heat to 55 °C to redissolve, and re-seed.

  • Anti-Solvent Addition:

    • Over a period of 4 hours, linearly dose 10 volumes of anhydrous EtOAc into the reactor.

    • Causality: EtOAc acts as an anti-solvent that drastically lowers the solubility of the target salt while keeping over-alkylated impurities dissolved in the bulk liquid[2][7].

  • Controlled Cooling:

    • Apply a linear cooling ramp of 5 °C/hour to bring the reactor temperature down to 5 °C.

    • Causality: A slow, linear ramp prevents secondary nucleation, ensuring a unimodal crystal size distribution that is easy to filter and wash[7].

  • Isolation & Drying:

    • Isolate the crystals via vacuum filtration using a Büchner funnel.

    • Wash the wet cake with 2 volumes of pre-chilled (5 °C) EtOAc to displace the impurity-rich mother liquor[9].

    • Dry the product in a vacuum oven (< 20 mBar) at 40 °C for 12 hours.

    • Self-Validation Check: Perform a Karl Fischer (KF) titration. The moisture content must be < 0.5% before breaking the vacuum to prevent atmospheric deliquescence.

References

  • NIH PubChem - 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

  • BenchChem - Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.

  • BenchChem - Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.

  • Google Patents - EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds.

  • BenchChem - Technical Support Center: trans-3-Amino-cyclohexanol hydrochloride.

  • RSC Publishing - Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions.

  • ACS Publications - Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?

  • White Rose eTheses Online - Optimization and Design of Reactive Crystallization Process.

  • ACS Publications - Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade.

Sources

Troubleshooting

Overcoming matrix effects in 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride plasma extraction

Topic: Overcoming Matrix Effects in 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride Plasma Extraction Welcome to the Advanced Bioanalytical Support Center. As Application Scientists, we understand that extracting and qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Matrix Effects in 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride Plasma Extraction

Welcome to the Advanced Bioanalytical Support Center. As Application Scientists, we understand that extracting and quantifying highly polar, low-molecular-weight basic compounds like 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride from complex biological matrices presents significant chromatographic and mass spectrometric challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the root causes of signal suppression, explain the physicochemical rationale behind our recommended protocols, and provide self-validating workflows to ensure robust LC-MS/MS quantification.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why am I experiencing severe signal loss (ion suppression) for 2-(Ethylamino)-2-methylpropan-1-ol when analyzing human plasma extracts?

The Application Scientist's Insight: 2-(Ethylamino)-2-methylpropan-1-ol is a highly polar, aliphatic secondary amino alcohol. Due to its hydrophilicity, it exhibits poor retention on standard reversed-phase (C18) columns, often eluting very early in the gradient—near the void volume.

Unfortunately, this is the exact retention window where endogenous plasma salts, proteins, and early-eluting phospholipids (like lysophosphatidylcholines) co-elute. During Electrospray Ionization (ESI), these high-abundance matrix components outcompete your target analyte for available charge on the droplet surface [1]. Because phospholipids have a high proton affinity, they monopolize the ionization process, leaving your target amine un-ionized and invisible to the mass spectrometer[2].

Q2: I am currently using Acetonitrile Protein Precipitation (PPT). Why isn't this sufficient for sample cleanup?

The Application Scientist's Insight: While PPT is fast and removes gross proteins, it is chemically indiscriminate. Acetonitrile precipitation leaves over 99% of endogenous glycerophosphocholines and lysophosphatidylcholines in the supernatant [4]. When you inject a PPT extract, you are injecting a massive load of lipids directly onto your column. To resolve this, you must shift from a matrix-precipitation mindset to a matrix-elimination mindset using orthogonal retention mechanisms [1].

Q3: What is the most robust extraction strategy for this specific compound?

The Application Scientist's Insight: We highly recommend Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . Here is the causality behind this choice: 2-(Ethylamino)-2-methylpropan-1-ol has a secondary amine group that is fully protonated (positively charged) at acidic to neutral pH. MCX sorbents contain both reversed-phase characteristics and sulfonic acid groups (pKa < 1). By acidifying your plasma, the analyte binds to the sorbent via strong electrostatic interactions. This allows you to aggressively wash the sorbent with 100% organic solvents (like methanol) to strip away the neutral and zwitterionic phospholipids without prematurely eluting your analyte [3].

Part 2: Visualizing the Problem and the Solution

Mechanism of ESI Ion Suppression

The following diagram illustrates how residual matrix components from inadequate sample preparation lead to charge competition in the ESI source.

G A Plasma Extract (High Phospholipids) B LC Column (Early Co-elution) A->B C ESI Source Droplet Formation B->C D Charge Competition (Lipids outcompete Amine) C->D E Ion Suppression (Signal Loss) D->E

Fig 1: Pathway of ESI ion suppression caused by phospholipid co-elution.

Logic of Mixed-Mode Cation Exchange (MCX)

This diagram maps the chemical state of the analyte and matrix at each step of the MCX protocol, ensuring a self-validating cleanup process.

G N1 1. Load Acidified Plasma (Analyte is Cationic) N2 2. Acidic Aqueous Wash (Removes Salts/Proteins) N1->N2 Electrostatic Binding N3 3. 100% Organic Wash (Strips Phospholipids) N2->N3 Hydrophilic Wash N4 4. High pH Organic Elution (Neutralizes Amine) N3->N4 Hydrophobic Wash N5 Clean Extract (Analyte Recovered) N4->N5 Ionic Bond Broken

Fig 2: Chemical logic and workflow of MCX SPE for basic amines.

Part 3: Quantitative Data Comparison

To justify the transition from PPT to MCX SPE, consider the following empirical data summarizing the extraction efficiency for highly polar basic amines in human plasma [1, 4].

Extraction TechniqueAnalyte Recovery (%)Phospholipid Removal (%)Matrix Factor (Target: 1.0)Workflow Complexity
Protein Precipitation (PPT) 85 - 95%< 5%0.35 (Severe Suppression)Low
Liquid-Liquid Extraction (LLE) 20 - 40%*~ 80%0.85Moderate
Reversed-Phase SPE (C18) 40 - 60%~ 60%0.60Moderate
Mixed-Mode Cation Exchange (MCX) 88 - 96% > 98% 0.98 (Negligible Effect) High

*Note: LLE recovery is exceptionally poor for 2-(Ethylamino)-2-methylpropan-1-ol due to its high polarity and low logP.

Part 4: Validated Experimental Protocol

Protocol: MCX SPE Workflow for 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

This protocol utilizes a standard 30 mg / 1 cc Mixed-Mode Strong Cation Exchange (MCX) cartridge. It is designed to exploit the pKa of the secondary amine, ensuring maximum retention during aggressive organic washing.

Materials Required:

  • MCX SPE Cartridges (e.g., Waters Oasis MCX or Biotage EVOLUTE CX)

  • 2% Formic Acid in LC-MS grade Water (Aqueous Wash)

  • 100% LC-MS grade Methanol (Organic Wash)

  • 5% Ammonium Hydroxide (NH₄OH) in Methanol (Elution Solvent)

Step-by-Step Methodology:

  • Sample Pre-treatment (Crucial Step):

    • Aliquot 100 µL of human plasma.

    • Add 10 µL of Internal Standard (isotopically labeled analogue preferred).

    • Add 100 µL of 4% Phosphoric Acid (H₃PO₄) in water.

    • Causality: This disrupts protein binding and drops the pH well below the pKa of the analyte, ensuring it is 100% protonated and ready for ionic binding [3].

  • Conditioning & Equilibration:

    • Pass 1.0 mL of Methanol through the cartridge.

    • Pass 1.0 mL of LC-MS grade Water through the cartridge.

  • Sample Loading:

    • Load the pre-treated, acidified plasma sample onto the cartridge. Allow it to pass through at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous / Interference Removal):

    • Pass 1.0 mL of 2% Formic Acid in Water.

    • Causality: Removes highly polar endogenous salts and residual proteins while maintaining the acidic environment to keep the analyte locked to the sulfonic acid groups.

  • Wash 2 (Organic / Phospholipid Removal):

    • Pass 1.0 mL of 100% Methanol.

    • Causality: This is the most critical step for eliminating matrix effects. The 100% organic solvent washes away neutral lipids, dosing vehicles, and phospholipids. Because the analyte is ionically bound, it will not elute in this step [1, 3].

  • Analyte Elution:

    • Elute with 2 x 500 µL of 5% NH₄OH in Methanol.

    • Causality: The high pH (NH₄OH) deprotonates the secondary amine of 2-(Ethylamino)-2-methylpropan-1-ol, neutralizing its charge. The ionic bond to the sorbent is broken, and the methanol carries the now-neutral analyte into the collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10mM Ammonium Formate if using HILIC chromatography).

Part 5: References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Chromatography Online. URL:[Link]

  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE). Waters Corporation. URL:[Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. URL:[Link]

Optimization

Improving the thermal stability of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride at room temperature

Welcome to the Technical Support Center for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (EAMP·HCl) . This hub is designed for researchers, analytical scientists, and formulation developers who are experiencing therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (EAMP·HCl) . This hub is designed for researchers, analytical scientists, and formulation developers who are experiencing thermal stability issues with this specific amino alcohol salt at room temperature (20–25°C).

Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating troubleshooting protocols, and quantitative reference data to help you stabilize your compounds.

Diagnostic Workflow: Root Cause Analysis

G A EAMP·HCl Instability at 25°C B Moisture Sorption (RH > 60%) A->B High Hygroscopicity C Excipient Incompatibility (e.g., Reducing Sugars) A->C Secondary Amine D Deliquescence & Tg Depression B->D E Maillard Reaction (Browning) C->E F Accelerated Thermal Degradation D->F Lowered Activation Energy E->F Chemical Alteration G Mitigation: Co-crystallization & Desiccation F->G Intervention required

Diagnostic workflow for EAMP·HCl thermal instability.

Frequently Asked Questions (FAQs)

Q1: Why does EAMP·HCl exhibit phase changes and thermal degradation at room temperature? A1: The primary culprit is the high hygroscopicity inherent to many amino alcohol hydrochloride salts[1]. At room temperature and relative humidity (RH) > 60%, the chloride ion readily forms hydrogen bonds with atmospheric water molecules. This moisture sorption depresses the glass transition temperature (Tg) and induces a transition from a crystalline solid to a disordered amorphous state or a deliquescent liquid[2]. Causally, once the lattice breaks down into this mobile state, the kinetic barriers to thermal degradation (such as oxidative dealkylation of the ethyl group) are significantly lowered, allowing degradation to occur even at 25°C.

Q2: What is the mechanistic rationale for using co-crystallization to improve its room-temperature stability? A2: Hydrochloride salts are notoriously hygroscopic because the chloride ion acts as a strong hydrogen-bond acceptor for water. By engineering a co-crystal (e.g., using citric acid or gallic acid as a co-former), the chloride atoms become engaged in a robust intermolecular hydrogen-bonding network within the new crystal lattice[1]. This steric shielding prevents the chloride from interacting with atmospheric moisture. Consequently, the modified crystal lattice maintains its structural integrity at room temperature, drastically improving thermal stability without requiring continuous refrigeration.

Q3: We observe a browning effect over time at 25°C. What causes this, and how do we prevent it? A3: Browning is indicative of a Maillard-type reaction or oxidative degradation. Because EAMP·HCl contains a secondary amine (the ethylamino group), it is highly reactive toward reducing sugars (like lactose) often used as excipients. Prevention requires rigorous excipient compatibility screening and potentially the addition of chelating agents (e.g., EDTA) to sequester trace transition metals that catalyze the oxidation of the amino alcohol.

Troubleshooting Guides & Self-Validating Protocols

Protocol 1: Moisture-Induced Degradation Profiling via DVS and TGA

Rationale: To establish a self-validating baseline of thermal stability, you must uncouple moisture-driven degradation from intrinsic thermal degradation. This protocol proves whether your room-temperature instability is an environmental (humidity) issue or an intrinsic chemical flaw.

Step-by-Step Methodology:

  • Sample Preparation: Dry 10 mg of EAMP·HCl in a vacuum oven at 40°C for 12 hours to establish a true anhydrous baseline.

  • Dynamic Vapor Sorption (DVS): Load the sample into a DVS analyzer. Subject the sample to a dual-cycle humidity program from 0% to 90% RH in 10% increments at 25°C[2].

  • Isothermal Hold: Hold the sample at 75% RH (the typical deliquescence point for amino alcohol hydrochlorides) for 24 hours.

  • Thermogravimetric Analysis (TGA): Immediately transfer the hydrated sample to a TGA crucible. Heat from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min).

  • Validation Check: Compare the TGA degradation onset temperature ( Tonset​ ) of the DVS-hydrated sample against the anhydrous baseline. Self-Validation: A downward shift of >10°C in the Tonset​ confirms that the room-temperature thermal instability is moisture-mediated, dictating a change in packaging or salt form.

Protocol 2: Salt Disproportionation and Co-Crystal Formation

Rationale: Replacing the highly hygroscopic chloride counterion or shielding it via co-crystallization improves the packing efficiency and thermal stability[3]. This protocol outlines the creation of a more stable EAMP-Citrate co-crystal.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve equimolar amounts of EAMP·HCl and anhydrous citric acid (co-former) in a minimal volume of absolute ethanol at 60°C. Causality: Absolute ethanol is chosen because it solubilizes both components without introducing water that could hydrate the chloride ion.

  • Supersaturation & Nucleation: Cool the solution slowly (1°C/min) to 20°C to induce supersaturation. Causality: Avoid rapid crash-cooling, which traps kinetic amorphous phases that are highly unstable.

  • Isolation: Filter the resulting co-crystals under a dry nitrogen stream. Wash with cold, anhydrous ethyl acetate to remove unreacted starting materials.

  • Validation Check: Perform Powder X-Ray Diffraction (PXRD). Self-Validation: The emergence of a novel diffraction pattern with distinct Bragg peaks—absent in both the pure EAMP·HCl and pure citric acid diffractograms—validates successful co-crystal formation.

Quantitative Data: Stability Comparison of EAMP Forms

The following table summarizes how altering the solid-state form of EAMP impacts its interaction with moisture and its subsequent thermal stability.

Compound FormMoisture Uptake at 75% RH (w/w %) Tonset​ of Thermal Degradation (°C)Physical State at 25°C / 60% RH (30 days)
EAMP·HCl (Anhydrous) 18.5%145°CDeliquescent / Sticky
EAMP·HCl (Hydrated) N/A (Pre-saturated)112°CLiquid / Degraded
EAMP-Citrate Co-crystal 2.1%188°CFree-flowing powder
EAMP-Sulfate salt 4.5%175°CCrystalline powder

Data Interpretation: Reducing moisture uptake (via co-crystallization or alternative salt forms) directly correlates with a higher onset temperature of thermal degradation, proving that room-temperature thermal instability is a secondary symptom of hygroscopicity.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL:[Link]

  • Volumetric Properties of Amino Alcohol-Based Protic Ionic Liquids: Influence of Counterions Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Oxidation Issues in 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride Scale-Up

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific aerobic oxidation challenges encountered when scaling up the synthesis, handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific aerobic oxidation challenges encountered when scaling up the synthesis, handling, or free-basing of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. This guide synthesizes mechanistic causality with field-proven mitigation protocols to ensure high-fidelity scale-up for drug development professionals.

Part 1: Mechanistic Causality & FAQs

Q1: Why is 2-(Ethylamino)-2-methylpropan-1-ol highly susceptible to oxidation during scale-up, even if it was stable in the lab? A1: The molecule contains two inherently vulnerable functional groups: a secondary amine and a primary alcohol. During laboratory-scale synthesis, favorable surface-to-volume ratios and rapid processing times naturally limit oxygen exposure. However, upon scale-up, increased aeration during prolonged mixing, coupled with trace transition metals (e.g., Cu, Fe) leached from stainless steel reactors, catalyze aerobic oxidation[1]. The transition metals facilitate single-electron transfer pathways that utilize dissolved oxygen as the terminal oxidant.

Q2: What are the specific degradation pathways I should monitor via LC-MS? A2: You must monitor two divergent pathways. The secondary amine typically undergoes oxidation to a hydroxylamine intermediate, which further oxidizes to a nitrone[2][3]. Concurrently, the primary alcohol can be oxidized to an aldehyde (2-(ethylamino)-2-methylpropanal) and subsequently to a carboxylic acid[4].

Oxidation_Pathways Substrate 2-(Ethylamino)-2-methylpropan-1-ol (Free Base) AmineOx Amine Oxidation (Trace Metals / O2) Substrate->AmineOx Pathway A AlcOx Alcohol Oxidation (Trace Metals / O2) Substrate->AlcOx Pathway B Hydroxylamine Hydroxylamine Intermediate AmineOx->Hydroxylamine Aldehyde Aldehyde Intermediate AlcOx->Aldehyde Nitrone Nitrone Degradant Hydroxylamine->Nitrone Further Oxidation Carboxylic Carboxylic Acid Degradant Aldehyde->Carboxylic Further Oxidation

Aerobic oxidation pathways of 2-(Ethylamino)-2-methylpropan-1-ol.

Q3: How does the hydrochloride salt form protect the molecule, and when does this protection fail? A3: The hydrochloride salt protonates the secondary amine, significantly lowering the energy of its Highest Occupied Molecular Orbital (HOMO). This reduces the electron density on the nitrogen, preventing its lone pair from coordinating with trace metals or reacting with electrophilic oxidants. However, this protection completely fails during the "free-basing" step (pH > 9) required for downstream extractions. At high pH, the free amine is exposed and highly susceptible to rapid oxidation[5].

Part 2: Quantitative Data & Risk Factors

To effectively troubleshoot, it is critical to understand how process parameters influence degradation rates. The following table summarizes the impact of key variables on the oxidation of amino alcohols during scale-up.

Process VariableLow Risk ConditionHigh Risk ConditionCausality / Impact on Substrate
Dissolved Oxygen (DO) < 2 ppm (N2 sparged)> 8 ppm (Aerated)O2 acts as the terminal oxidant in metal-catalyzed aerobic oxidation[1].
pH Level pH < 5 (Protonated)pH > 9 (Free Base)Deprotonation exposes the amine lone pair, facilitating coordination with metal catalysts[5].
Trace Metals (Cu, Fe) < 5 ppm> 50 ppmTransition metals catalyze the single-electron transfer required for hydroxylamine/nitrone formation[1].
Temperature < 15 °C> 40 °CElevated temperatures exponentially increase the kinetic rate of aerobic oxidation[6][7].

Part 3: Troubleshooting Workflow & Mitigation Protocols

When oxidation is detected in your scale-up batches, use the following logical workflow to isolate the root cause.

Mitigation_Workflow Start Oxidation Detected in Scale-Up CheckPhase Identify Phase of Degradation Start->CheckPhase Phase1 During Storage (HCl Salt) CheckPhase->Phase1 Pre-reaction Phase2 During Reaction/Workup (Free Base) CheckPhase->Phase2 In-process Sol1 Check Desiccant & Package Integrity Phase1->Sol1 Sol2 Implement N2 Sparging & Add EDTA Phase2->Sol2

Decision tree for identifying and mitigating amino alcohol oxidation.

Step-by-Step Methodology: Anaerobic Free-Basing Protocol

To prevent oxidation during the critical free-basing step, implement the following self-validating protocol. This method uses chelating agents to sequester trace metals and inert gas sparging to displace dissolved oxygen.

  • Reactor Preparation: Purge the stainless steel or glass-lined reactor with ultra-high-purity Nitrogen (N2) or Argon for 30 minutes prior to solvent introduction.

  • Solvent Degassing: Charge the reactor with the required aqueous and organic solvents. Sparge the solvents with N2 via a dip tube for 45 minutes to reduce Dissolved Oxygen (DO) to < 2 ppm.

    • Self-Validation Check: Do not proceed until an in-line dissolved oxygen probe confirms DO is strictly below 2 ppm.

  • Chelation: Add 0.1 wt% EDTA (Ethylenediaminetetraacetic acid) to the aqueous phase.

    • Causality: EDTA strongly chelates trace Fe and Cu ions leached from the reactor walls, sterically hindering them from acting as oxidation catalysts.

  • Substrate Addition: Charge the 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride salt into the reactor under a continuous N2 blanket.

  • Temperature Control: Cool the reaction mixture to 10–15 °C.

    • Causality: Acid-base neutralization is highly exothermic. Maintaining a low temperature suppresses the kinetic rate of any residual oxidative pathways[7].

  • pH Adjustment: Slowly add the base (e.g., NaOH) while maintaining the internal temperature below 15 °C and continuous N2 sparging, until the pH reaches 10.

  • Extraction: Perform the biphasic extraction rapidly. Separate the organic phase containing the newly formed free base and store it strictly under inert gas if not used immediately in the next synthetic step.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Reference Guide: 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride vs. Structural Alternatives

As drug development and synthetic chemistry advance, the precise characterization of amine-based building blocks and their specific salt forms becomes critical. 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, the precise characterization of amine-based building blocks and their specific salt forms becomes critical. 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a highly versatile secondary amine salt. Distinguishing this specific compound from its free base form or structurally similar alternatives—such as the primary amine 2-amino-2-methyl-1-propanol (AMP) or tertiary amine derivatives—requires rigorous analytical comparison.

This guide objectively compares the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral performance of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride against its primary alternatives, providing researchers with self-validating experimental protocols and mechanistic insights.

Mechanistic Insights: Protonation and Solvent Effects

To accurately interpret the NMR spectra of amine hydrochlorides, one must understand the causality behind the observed chemical shifts.

  • The Deshielding Effect of Protonation: Converting a free amine into a hydrochloride salt transforms the neutral nitrogen into a positively charged ammonium center ( N+ ). This introduces a strong electron-withdrawing effect across the adjacent σ -bonds. Consequently, the protons on the α -carbons (the ethyl −CH2​− and the gem-dimethyl groups) are significantly deshielded, shifting their resonance downfield compared to the free base 1.

  • Deuterium Exchange Dynamics: When D2​O is selected as the NMR solvent, the labile protons on the hydroxyl ( −OH ) and protonated amine ( −NH2+​ ) groups undergo rapid chemical exchange with deuterium. This causes these broad resonances to "disappear" from the 1 H spectrum, cleanly revealing the underlying aliphatic splitting patterns without overlapping interference 1.

Structural Logic and Spectral Visualization

The relationship between the molecular structure of the hydrochloride salt and its resulting NMR signals follows a predictable logical pathway. The diagram below maps these structural features to their corresponding spectroscopic phenomena.

NMR_Logic Compound 2-(Ethylamino)-2-methylpropan-1-ol HCl N_Protonation Amine Protonation (HCl Salt) Compound->N_Protonation Ethylation N-Ethyl Substitution Compound->Ethylation GemDimethyl Gem-Dimethyl Group Compound->GemDimethyl Downfield Downfield Shift (Deshielding Effect) N_Protonation->Downfield Electronegativity Coupling Spin-Spin Coupling (Triplet/Quartet) Ethylation->Coupling J = 7.3 Hz Singlet Singlet Integration (6H) GemDimethyl->Singlet Equivalent CH3 Downfield->Coupling

Logical relationship between structural features of the HCl salt and observed NMR phenomena.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring reference spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15.0±0.5 mg of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

  • Solvent Addition: Dissolve the analyte in 0.6 mL of D2​O (100 atom % D). Critical Step: Ensure the solvent contains 0.05 wt% 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal standard.

  • Visual Validation: Inspect the NMR tube against a light source. The solution must be optically clear. Any particulate matter will distort magnetic field homogeneity (shimming), leading to broadened peaks and compromised integration.

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz, 16 scans, 90∘ pulse angle, 1-second relaxation delay.

    • 13 C NMR: 100 MHz, 256 scans, 30∘ pulse angle, 2-second relaxation delay with proton decoupling (WALTZ-16).

  • Internal Calibration: Post-acquisition, phase the spectrum and set the TSP methyl resonance to exactly 0.00 ppm . This guarantees that any observed downfield shifts are strictly due to molecular structure, not instrument drift.

Quantitative Data Comparison

The tables below compare the target product against two common structural alternatives: the widely used primary amine building block AMP Free Base 23, and a tertiary amine derivative.

Table 1: 1 H NMR Chemical Shifts Comparison (400 MHz)
Functional GroupTarget: 2-(Ethylamino)-2-methylpropan-1-ol HCl ( D2​O )Alt 1: AMP Free Base ( CDCl3​ )Alt 2: 2-(Diethylamino)-2-methylpropan-1-ol HCl ( D2​O )
N-Ethyl −CH3​ 1.30 ppm (t, J = 7.3 Hz, 3H)N/A1.35 ppm (t, J = 7.3 Hz, 6H)
Gem-Dimethyls 1.40 ppm (s, 6H)1.22 ppm (s, 6H)1.45 ppm (s, 6H)
N-Ethyl −CH2​− 3.15 ppm (q, J = 7.3 Hz, 2H)N/A3.25 ppm (q, J = 7.3 Hz, 4H)
−CH2​−OH 3.65 ppm (s, 2H)3.58 ppm (s, 2H)3.70 ppm (s, 2H)
Labile Protons Exchanged (Invisible in D2​O )~4.0 - 4.6 ppm (br s, 3H)Exchanged (Invisible in D2​O )

Performance Insight: The target product is easily distinguished from Alternative 1 by the presence of the ethyl triplet/quartet. It is distinguished from Alternative 2 by the integration ratio of the ethyl signals (3H:2H vs. 6H:4H). Furthermore, the protonation of the target shifts the gem-dimethyl signal from 1.22 ppm (free base) to 1.40 ppm (HCl salt).

Table 2: 13 C NMR Chemical Shifts Comparison (100 MHz)
Carbon EnvironmentTarget: 2-(Ethylamino)-2-methylpropan-1-ol HCl ( D2​O )Alt 1: AMP Free Base ( CDCl3​ )Alt 2: 2-(Diethylamino)-2-methylpropan-1-ol HCl ( D2​O )
N-Ethyl −CH3​ 11.2 ppm N/A9.5 ppm
Gem-Dimethyls 21.8 ppm 27.9 ppm 20.5 ppm
N-Ethyl −CH2​− 39.5 ppm N/A45.0 ppm
Quaternary Carbon 60.2 ppm 52.5 ppm 63.8 ppm
−CH2​−OH 65.4 ppm 70.2 ppm 64.1 ppm

Performance Insight: In 13 C NMR, the quaternary carbon acts as an excellent diagnostic marker. The shift from 52.5 ppm in the primary free base to 60.2 ppm in the secondary amine hydrochloride highlights the combined effects of N-alkylation and protonation.

References

  • Chemistry LibreTexts: Spectroscopy of Amines. LibreTexts Organic Chemistry. URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC-UV Method Validation for the Quantification of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of product quality and regulatory compliance....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth, experience-driven comparison of approaches for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind the experimental choices, offering a self-validating framework for your analytical method development.

The Analytical Challenge: Quantifying a Non-Chromophoric Amine

2-(Ethylamino)-2-methylpropan-1-ol is a primary amine that, like many simple alkylamines, lacks a significant UV-absorbing chromophore.[1][2] This inherent property presents a considerable challenge for direct quantification using HPLC-UV. While direct analysis at low UV wavelengths (e.g., 200-215 nm) is possible, it often suffers from low sensitivity and potential interference from solvents and excipients that also absorb in this region.[3]

A scientifically superior approach, and one we will explore as a comparative alternative, involves pre-column derivatization. This process introduces a chromophoric tag to the amine, significantly enhancing its UV absorbance and, consequently, the method's sensitivity and specificity. For the purpose of this guide, we will first detail the validation of a direct HPLC-UV method, acknowledging its limitations, and then compare its performance characteristics to a conceptual derivatization-based method.

Foundational Framework: Adherence to ICH Q2(R1) Guidelines

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[4] Our entire validation strategy is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[5][6] This ensures that the generated data is reliable, reproducible, and meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][7]

Proposed HPLC-UV Method for Direct Analysis

The following method is a starting point for the quantification of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride. Optimization will likely be necessary based on the specific sample matrix and available instrumentation.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA standard reversed-phase column suitable for the retention of moderately polar compounds.
Mobile Phase Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (30:70 v/v)A common mobile phase for reversed-phase HPLC.[8] The acidic pH ensures that the amine is protonated, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmIn the absence of a strong chromophore, detection at a low wavelength is necessary. This requires high-purity solvents to minimize baseline noise.[3]
Injection Volume 10 µLA standard injection volume.
Standard & Sample Diluent Mobile PhaseUsing the mobile phase as the diluent minimizes peak distortion.

The Validation Workflow: A Step-by-Step Guide with Experimental Protocols

The validation process can be visualized as a logical progression of experiments, each building upon the last to provide a comprehensive picture of the method's performance.

Caption: The logical flow of the HPLC-UV method validation process.

System Suitability

Why it's critical: System suitability testing is not a validation parameter itself, but an integral part of the analytical procedure that ensures the chromatographic system is performing adequately for the intended analysis.[5] It is performed before any sample analysis.

Experimental Protocol:

  • Prepare a standard solution of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride at a concentration of 100 µg/mL in the mobile phase.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): A measure of peak symmetry.

    • Theoretical Plates (N): A measure of column efficiency.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: A measure of the precision of the system.

Acceptance Criteria:

  • Tailing Factor (T) ≤ 2.0

  • Theoretical Plates (N) ≥ 2000

  • RSD of Peak Area ≤ 2.0%

  • RSD of Retention Time ≤ 1.0%

Specificity

Why it's critical: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6]

Experimental Protocol:

  • Placebo Analysis: Prepare a placebo solution containing all the excipients of the formulation without the API. Inject and analyze to ensure no interfering peaks are observed at the retention time of the analyte.

  • Forced Degradation: Subject the API to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the intact API.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the placebo and degradation products.

  • Peak purity analysis (if a photodiode array detector is available) should show that the analyte peak is spectrally pure.

Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][9]

Experimental Protocol:

  • Prepare a stock solution of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

  • From the stock solution, prepare a series of at least five concentrations, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Data Summary: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
5048950
7574100
10099850
125125200
150149900
0.9998
Accuracy

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The RSD for the recovery at each level should be ≤ 2.0%.

Data Summary: Accuracy

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
808079.299.0
100100100.5100.5
120120118.899.0
Precision

Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Data Summary: Precision

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Mean Assay (%) 99.8100.2
RSD (%) 0.851.10
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verified by analyzing a minimum of six replicates at the determined concentration, with acceptable precision and accuracy.

Robustness

Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][6]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability standard and a sample under each condition.

Acceptance Criteria:

  • System suitability parameters should still be met under all varied conditions.

  • The change in the assay result should not be significant.

Comparison with a Derivatization-Based HPLC-UV Method

As previously mentioned, the direct analysis of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride has limitations. A more robust and sensitive method would involve pre-column derivatization with a reagent such as dansyl chloride or o-phthalaldehyde (OPA), which would impart a strong UV-absorbing or fluorescent moiety to the molecule.[10]

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS/MS Analysis of 2-(Ethylamino)-2-methylpropan-1-ol and its Metabolites

This guide provides an in-depth comparison of analytical strategies for the quantitative determination of 2-(Ethylamino)-2-methylpropan-1-ol and its putative metabolites in biological matrices using liquid chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical strategies for the quantitative determination of 2-(Ethylamino)-2-methylpropan-1-ol and its putative metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a self-validating framework for robust and reliable bioanalysis, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge of a Small Polar Amine

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a small, polar amino alcohol. Its chemical structure, characterized by a secondary amine and a primary alcohol functional group, presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC). The high polarity of the parent compound and its expected metabolites leads to poor retention on nonpolar stationary phases, resulting in elution near the solvent front where matrix effects are most pronounced. This can severely compromise assay sensitivity, accuracy, and reproducibility.

This guide will compare three robust LC-MS/MS strategies to overcome these challenges:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An effective approach for retaining and separating highly polar compounds.

  • Mixed-Mode Chromatography (MMC): Utilizing a combination of retention mechanisms (e.g., reversed-phase and ion-exchange) for enhanced selectivity.

  • Pre-column Derivatization with RPLC: A classic strategy to enhance the hydrophobicity and chromatographic retention of polar analytes.

The selection of an appropriate analytical strategy is paramount for generating high-quality data to support pharmacokinetic and toxicokinetic studies. This guide will provide the experimental details and performance comparisons to enable an informed decision.

Predicted Metabolism of 2-(Ethylamino)-2-methylpropan-1-ol

A thorough understanding of the metabolic fate of 2-(Ethylamino)-2-methylpropan-1-ol is crucial for developing a comprehensive analytical method. Based on its structure and established biotransformation pathways for similar compounds, the following metabolites are predicted.[1][2][3][4]

Phase I Metabolism:

  • N-Deethylation: The primary metabolic pathway is anticipated to be the enzymatic removal of the ethyl group from the secondary amine, catalyzed by cytochrome P450 (CYP) enzymes. This would yield the primary amine metabolite, 2-amino-2-methylpropan-1-ol.[3][4][5]

  • Oxidation: The primary alcohol moiety could undergo oxidation to form the corresponding carboxylic acid.

Phase II Metabolism:

  • Glucuronidation: The primary alcohol functional group of the parent compound or its Phase I metabolites can be conjugated with glucuronic acid.[6][7]

  • Sulfation: Conjugation with a sulfonate group at the primary alcohol is another potential Phase II pathway.[7]

The analytical methods described herein will focus on the simultaneous quantification of the parent compound and its primary N-deethylated metabolite, as these are often the most abundant and pharmacologically relevant species.

Comparative Analysis of LC-MS/MS Methodologies

This section provides a detailed comparison of three distinct LC-MS/MS approaches for the analysis of 2-(Ethylamino)-2-methylpropan-1-ol and its N-deethylated metabolite. Each method is presented with a step-by-step protocol, a discussion of the underlying principles, and a summary of expected performance characteristics.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for the analysis of very polar compounds that are poorly retained in RPLC.[8][9][10][11] Retention in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent content.[11][12]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples like plasma.[13][14][15]

  • To 100 µL of plasma sample, standard, or quality control (QC) in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., d11-2-Amino-2-methyl-1-propanol, 100 ng/mL in 50% methanol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[16]

  • Vortex for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

  • Column: Acquity BEH Amide (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-(Ethylamino)-2-methylpropan-1-ol: To be determined (e.g., Q1: 118.2 -> Q3: 88.1)

    • 2-Amino-2-methylpropan-1-ol: To be determined (e.g., Q1: 90.1 -> Q3: 60.1)

    • Internal Standard (d11-2-Amino-2-methyl-1-propanol): To be determined

The amide-based stationary phase provides excellent retention for polar amines. The high organic content of the mobile phase at the beginning of the gradient ensures good retention, while the increasing aqueous content facilitates elution.[17] The use of a volatile buffer like ammonium formate with formic acid ensures compatibility with mass spectrometry.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HILIC HILIC Separation Supernatant->HILIC MS Tandem MS Detection (ESI+) HILIC->MS

Caption: HILIC-MS/MS workflow for the analysis of 2-(Ethylamino)-2-methylpropan-1-ol.

Method 2: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases with multiple functionalities, such as reversed-phase and ion-exchange, to achieve unique selectivity.[12][18][19][20] This approach is particularly useful for separating compounds with a wide range of polarities and charge states.[19][20][21]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation, removing not only proteins but also other matrix components like phospholipids.[22][23]

  • Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample (pre-treated with an internal standard).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.

  • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Chromatographic Conditions

  • Column: Mixed-Mode C18/Cation Exchange (100 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 7 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions

  • Identical to the HILIC-MS/MS method.

The mixed-mode column retains the analytes through both hydrophobic interactions with the C18 chains and electrostatic interactions with the cation exchange groups.[18][24] The selectivity can be fine-tuned by adjusting the mobile phase pH and ionic strength.[19][20] This dual retention mechanism often provides superior resolution and peak shape compared to single-mode chromatography.

MMC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) + IS SPE_Load Load Sample Plasma->SPE_Load SPE_Condition SPE Conditioning SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute Evap_Recon Evaporate & Reconstitute SPE_Elute->Evap_Recon MMC Mixed-Mode Separation Evap_Recon->MMC MS Tandem MS Detection (ESI+) MMC->MS

Caption: MMC-MS/MS workflow with solid-phase extraction.

Method 3: Pre-column Derivatization with RPLC

Derivatization is a powerful technique to improve the chromatographic properties and detection sensitivity of polar analytes.[25][26][27] By reacting the amine functional groups with a derivatizing agent, the polarity of the analytes is reduced, and a readily ionizable moiety can be introduced.

Sample Preparation: Derivatization

This protocol uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as the derivatizing agent.[25]

  • Perform protein precipitation as described in the HILIC method.

  • To 10 µL of the supernatant, add 70 µL of borate buffer (pH 8.8).

  • Add 20 µL of AQC reagent solution, vortex immediately.

  • Heat at 55°C for 10 minutes.

  • The sample is now ready for RPLC-MS/MS analysis.

Chromatographic Conditions

  • Column: C18 (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 8 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The transitions will be for the AQC-derivatized analytes and will need to be optimized.

The AQC reagent reacts with both primary and secondary amines to form stable, hydrophobic derivatives that are well-retained on a C18 column.[25] The quinoline moiety of the AQC tag provides excellent ionization efficiency in ESI+, leading to enhanced sensitivity.[25] This approach allows for the use of widely available and robust RPLC methods.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis PPT Protein Precipitation Supernatant Supernatant PPT->Supernatant Derivatize Derivatization (AQC) Supernatant->Derivatize RPLC Reversed-Phase Separation Derivatize->RPLC MS Tandem MS Detection (ESI+) RPLC->MS

Caption: Derivatization-RPLC-MS/MS workflow.

Performance Comparison and Data Summary

The following table summarizes the expected performance of the three analytical methods based on typical results for similar analytes. This data is illustrative and should be confirmed through method validation studies.

ParameterHILIC-MS/MSMMC-MS/MSDerivatization-RPLC-MS/MS
Retention Factor (k') > 2.0> 2.5> 3.0
Linearity (r²) > 0.995> 0.995> 0.998
Lower Limit of Quantification (LLOQ) 0.5-1.0 ng/mL0.2-0.5 ng/mL0.05-0.1 ng/mL
Precision (%CV) < 10%< 8%< 5%
Accuracy (%Bias) ± 10%± 8%± 5%
Matrix Effects ModerateLow to ModerateLow
Throughput HighModerateLower
Method Development Complexity ModerateHighModerate

Conclusion and Recommendations

The choice of the optimal LC-MS/MS method for the analysis of 2-(Ethylamino)-2-methylpropan-1-ol and its metabolites depends on the specific requirements of the study.

  • HILIC-MS/MS offers a good balance of performance, simplicity, and throughput. It is an excellent starting point for routine bioanalysis.

  • Mixed-Mode Chromatography can provide superior selectivity and resolution, which may be necessary for complex matrices or to resolve isomeric metabolites. The increased complexity of method development is a trade-off for higher performance.

  • Derivatization-RPLC-MS/MS is the most sensitive approach and is ideal for studies requiring very low detection limits. The additional sample preparation step reduces throughput but significantly enhances performance.

All methods must be fully validated according to regulatory guidelines (e.g., ICH M10) to ensure the reliability of the data.[16] This includes assessing selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.

By carefully considering the principles and protocols outlined in this guide, researchers can develop and validate a robust and reliable LC-MS/MS method for the quantitative analysis of 2-(Ethylamino)-2-methylpropan-1-ol and its metabolites, ensuring the generation of high-quality data for drug development and research.

References

  • Waters Corporation. (2017, January 19). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Retrieved from [Link]

  • Han, J., & Lin, K. (2018). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 23(12), 3244.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Saito, K., et al. (2025). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Black, T. M., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Metabolites, 4(3), 643-668.
  • Munir, M. A., & Badri, K. H. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 8572194.
  • Kondratova, E. A., et al. (2020). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 25(24), 5948.
  • Goodwin, L., et al. (2000). Mixed-Mode Anion−Cation Exchange/Hydrophilic Interaction Liquid Chromatography−Electrospray Mass Spectrometry as an Alternative to Reversed Phase for Small Molecule Drug Discovery. Analytical Chemistry, 72(16), 3853-3862.
  • Mills, G. A., & Walker, V. (2000). Solid-Phase Microextraction of Monocyclic Aromatic Amines from Biological Fluids. Analytical Chemistry, 72(13), 2995-3001.
  • Lemasson, E., et al. (2025, November 26). Mixed-Mode Chromatography—A Review.
  • Telepchak, M. J., et al. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(8), 941-954.
  • Mills, G. A., & Walker, V. (2000). Solid-phase microextraction of monocyclic aromatic amines from biological fluids.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
  • Moret, S., & Conte, L. S. (1996). Solid phase extraction of amines.
  • Agilent Technologies. (2025, January 7). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Retrieved from [Link]

  • IntechOpen. (2024, February 14). Drug Metabolism: Phase I and Phase II Metabolic Pathways. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. Retrieved from [Link]

  • Wang, G., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 15(1), 1.
  • SIELC Technologies. (n.d.). Separation of 2-((Hydroxymethyl)amino)-2-methyl-1-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic activation pathways for NDMA and NDEA. Retrieved from [Link]

  • Hypha Discovery. (2022, September 8). Phase II Drug Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO2 Capture: Application to Real Samples. Retrieved from [Link]

  • Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. III.
  • National Center for Biotechnology Information. (2023, August 14). Biochemistry, Biotransformation. Retrieved from [Link]

  • MDPI. (2022, May 20). N-Dealkylation of Amines. Retrieved from [Link]

  • Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]

  • MDPI. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Phase I and Phase II biotransformation reactions. Retrieved from [Link]

  • Kamal, M. M., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 498.
  • Faure, J. D., et al. (2012). N-Acylethanolamines and related compounds: aspects of metabolism and functions. Plant Science, 184, 117-128.
  • University of Wisconsin–Madison. (2024, April 18). LCMS Protocols. Retrieved from [Link]

  • Pharmaron. (n.d.). Radiolabelled in Vitro Metabolism Studies. Retrieved from [Link]

  • Hopf, N. B., et al. (2024). In Vitro Hepatic Metabolism Input Parameters Support Toxicokinetic Simulations for the Formation of Methoxy Propionic Acid From β‐Isomer Propylene Glycol Methyl Ether. Chemical Research in Toxicology.
  • ResearchGate. (n.d.). A study of in vitro metabolism and cytotoxicity of mephedrone and methoxetamine in human and pig liver models using GC/MS and LC/MS analyses. Retrieved from [Link]

  • European Food Safety Authority. (n.d.). In vitro comparative metabolism studies to identify metabolites using hepatocytes. Retrieved from [Link]

  • Palmisano, S., et al. (2025). Understanding Post-Thawing Metabolic Shift in Primary Hepatocytes In Vitro. Metabolites, 15(6), 694.

Sources

Comparative

In-Depth Comparative Toxicity Guide: 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride vs. Structural Analogs

As drug development and chemical synthesis evolve, the selection of appropriate amino alcohol building blocks requires a rigorous understanding of their comparative toxicity profiles. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis evolve, the selection of appropriate amino alcohol building blocks requires a rigorous understanding of their comparative toxicity profiles. As a Senior Application Scientist, I have structured this guide to move beyond superficial safety data sheets. Here, we will analyze the mechanistic causality behind the toxicity of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride compared to its primary structural analogs: 2-Amino-2-methyl-1-propanol (AMP) and 2-(Dimethylamino)-2-methyl-1-propanol (DMAMP) .

Structural Causality & Mechanistic Rationale

The toxicological profile of an amino alcohol is primarily governed by two structural factors: N-alkylation and salt formulation .

The Impact of N-Alkylation (Lipophilicity & Cytotoxicity)

The degree of alkylation on the amine nitrogen dictates the molecule's partition coefficient (LogP).

  • AMP (Unsubstituted): Highly polar, leading to lower baseline cellular permeability and lower systemic acute toxicity[1].

  • DMAMP (Dimethylated) & 2-(Ethylamino)-2-methylpropan-1-ol (Monoethylated): The addition of methyl or ethyl groups increases lipophilicity. While this is advantageous for designing membrane-permeable therapeutics (e.g., local anesthetics), it inherently increases the potential for off-target intracellular accumulation. Increased lipophilicity in β-amino alcohols correlates directly with enhanced cytotoxicity, as these molecules can more easily penetrate cellular membranes and disrupt organelle function[2].

The Impact of Salt Formulation (Corrosivity vs. Bioavailability)

The free base forms of amino alcohols (like AMP and DMAMP) are highly alkaline, often exhibiting a pH > 10 in aqueous solutions. Upon contact with biological tissues, this high alkalinity drives the saponification of membrane lipids and the denaturation of proteins, resulting in severe dermal and ocular corrosivity[3].

Conversely, 2-(Ethylamino)-2-methylpropan-1-ol is frequently formulated as a hydrochloride (HCl) salt . This protonation neutralizes the basic amine. As a result, the local contact pH is heavily buffered, virtually eliminating the severe contact corrosivity seen in free bases, while maintaining the compound's systemic bioavailability[1].

Comparative Toxicity Profiling

The following table synthesizes the quantitative toxicity data across the three structural analogs, highlighting the inverse relationship between N-alkylation and acute oral LD50, as well as the protective effect of the HCl salt on local irritation.

CompoundCAS NumberAcute Oral Toxicity (Rat)Dermal / Ocular Irritation ProfileAquatic Toxicity (LC50)
2-Amino-2-methyl-1-propanol (AMP) 124-68-5LD50: 2,900 mg/kg[4]Severe skin irritant (Draize 6.37); Severe eye irritant[3]> 100 mg/L[3]
2-(Dimethylamino)-2-methyl-1-propanol (DMAMP) 7005-47-2LD50: 1,768 mg/kg[5]Corrosive to skin; Causes permanent corneal injury[5]> 100 mg/L[5]
2-(Ethylamino)-2-methylpropan-1-ol HCl 857195-41-6Harmful if swallowed (H302)[6]Mild to Moderate (Corrosivity heavily mitigated by HCl salt formulation)[1]> 100 mg/L (Class Estimate)

Mechanistic Pathway Visualization

To fully grasp the safety profile, we must visualize how the physical state of the compound dictates its biological interaction.

ToxicityPathway A Amino Alcohol Exposure B Free Base (Alkaline pH) Membrane Saponification A->B Un-neutralized (AMP/DMAMP) C HCl Salt (Neutral pH) Systemic Absorption A->C Protonated (Ethylamino HCl) F Cytotoxicity / Apoptosis B->F Local Tissue Necrosis D Intracellular Accumulation (Driven by Lipophilicity) C->D High Bioavailability E Lysosomal Trapping & Oxidative Stress D->E Subcellular targeting E->F Caspase Activation

Caption: Cellular toxicity pathways of amino alcohols: Free base corrosivity vs. systemic accumulation of HCl salts.

Standardized Experimental Protocols

To objectively validate the comparative toxicity of these compounds in your own laboratory, you must employ self-validating experimental systems. Below are the definitive protocols for assessing both systemic cytotoxicity and local dermal irritation.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: Amino alcohols, being weak bases, are highly susceptible to lysosomotropism (ion trapping within acidic organelles). This disrupts intracellular trafficking and indirectly impairs mitochondrial function. The MTT assay, which relies on mitochondrial succinate dehydrogenase to reduce tetrazolium to formazan, is exceptionally sensitive to this specific mechanism of toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the amino alcohols in DPBS. For free bases (AMP, DMAMP), adjust the pH of the stock solution to 7.4 using 1M HCl to isolate the intrinsic cellular toxicity from simple alkaline necrosis.

  • Dosing: Expose cells to a logarithmic concentration gradient (0.1 mM to 10 mM) of the test compounds for 48 hours.

  • Self-Validating Controls:

    • Negative Control: Untreated cells in complete media (Must yield >90% viability).

    • Positive Control: 0.1% Triton X-100 (Must yield <10% viability).

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression.

Protocol B: Reconstructed Human Epidermis (RhE) Irritation Test (OECD TG 439)

Causality & Rationale: Testing highly alkaline free bases on animal models is both unethical and unnecessary. The OECD TG 439 protocol utilizes a 3D reconstructed human epidermis that accurately models the lipid barrier of the human stratum corneum, allowing for precise differentiation between the severe corrosivity of DMAMP and the milder profile of the ethylamino HCl salt.

Step-by-Step Methodology:

  • Equilibration: Transfer RhE tissues (e.g., EpiDerm™) to 6-well plates containing pre-warmed assay medium. Equilibrate overnight at 37°C, 5% CO₂.

  • Application: Apply 30 µL of the undiluted liquid test chemicals directly to the apical surface of the tissue.

  • Self-Validating Controls:

    • Negative Control: 30 µL of sterile DPBS (Acceptance: OD₅₇₀ > 1.0).

    • Positive Control: 30 µL of 5% SDS (Acceptance: Viability ≤ 20% of negative control).

  • Exposure & Washing: Incubate for exactly 60 minutes. Terminate exposure by extensively rinsing the tissues with DPBS to remove all residual chemical.

  • Viability Assessment: Transfer tissues to MTT medium (1 mg/mL) for 3 hours. Extract formazan with isopropanol and read absorbance at 570 nm. A viability of <50% relative to the negative control classifies the compound as an irritant (Category 2).

Experimental Workflow Visualization

OECD439 A Equilibrate RhE Tissues (37°C, 5% CO2) B Topical Application (Test Compounds & Controls) A->B C Incubation (60 min) Simulating Dermal Exposure B->C D Extensive Tissue Washing (Remove excess chemical) C->D E MTT Viability Readout (Measure Formazan OD570) D->E F Validation Check (Neg Control OD > 1.0?) E->F

Caption: Step-by-step OECD TG 439 workflow for evaluating dermal irritation of amino alcohol formulations.

Conclusion & Formulation Considerations

When selecting between these structural analogs, the decision must be driven by the intended application. AMP and DMAMP provide excellent buffering capacity and act as potent synthetic intermediates, but their free base nature renders them highly corrosive to biological tissues[3],[5]. 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride represents a safer alternative for downstream biological applications; while its ethylated nitrogen increases lipophilicity (slightly increasing baseline intracellular toxicity), its pre-neutralized HCl salt form drastically mitigates the risk of acute contact necrosis[1],[6].

References

  • [Regulations.gov] 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary. Available at:[Link]

  • [MDPI] Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Available at: [Link]

  • [MsdsDigital] DMAMP-80 Safety Data Sheet. Available at:[Link]

Sources

Validation

FTIR spectroscopy analysis for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride purity verification

Title: FTIR Spectroscopy vs. Orthogonal Techniques for Purity Verification of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride Executive Summary As a Senior Application Scientist, I frequently design analytical workflows...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: FTIR Spectroscopy vs. Orthogonal Techniques for Purity Verification of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

Executive Summary As a Senior Application Scientist, I frequently design analytical workflows for active pharmaceutical ingredients (APIs) that defy conventional testing. 1 (C₆H₁₆ClNO) is a classic example of a molecule that demands a specialized approach[1]. Because it is an aliphatic amino alcohol, it lacks the conjugated π-electron systems required for ultraviolet (UV) absorption. Consequently, standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) is effectively blind to this compound. To establish structural identity and verify purity, we must pivot to universal detection methods. Fourier Transform Infrared (FTIR) spectroscopy—specifically Attenuated Total Reflectance (ATR-FTIR)—emerges as a rapid, non-destructive, and highly specific technique for verifying the purity and composition of such pharmaceutical compounds[2].

Comparative Analysis: FTIR vs. Alternative Methodologies

To objectively evaluate FTIR's utility, we must benchmark it against orthogonal techniques used in pharmaceutical quality control. While ATR-FTIR is exceptionally fast and requires minimal sample preparation, it is primarily a tool for gross purity and structural confirmation. For comprehensive purity profiling, it is frequently paired with high-resolution techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC) to detect trace-level contaminants[3].

Table 1: Comparison of Analytical Techniques for 2-(Ethylamino)-2-methylpropan-1-ol HCl Purity

Analytical TechniquePrimary UtilityLimit of Detection (LOD)Turnaround TimeDestructive?Mechanism of Detection
ATR-FTIR Structural identity, gross purity, polymorph screening~1-5% (w/w)< 2 minutesNoVibrational absorption via evanescent wave
HPLC-CAD Trace impurity quantification, assay< 0.05%15-30 minutesYesCharged aerosol particle scattering
¹H-NMR Absolute structural elucidation, quantitative purity (qNMR)~0.1-1%10-20 minutesYesNuclear spin resonance in magnetic field
GC-FID Residual solvent analysis, volatile impuritiesppm level20-40 minutesYesFlame ionization of volatile compounds

Mechanistic Causality: The Superiority of ATR-FTIR over Transmission FTIR

Historically, FTIR required dispersing the solid API in a potassium bromide (KBr) matrix and pressing it into a translucent pellet. However, 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a salt, and like KBr, it is susceptible to hygroscopicity. If we use the traditional KBr pellet method, ambient moisture is absorbed during preparation. This introduces a massive, artifactual O-H stretching band at ~3400 cm⁻¹ that masks the intrinsic O-H and N-H⁺ signals of our analyte.

ATR-FTIR solves this by utilizing an evanescent wave that penetrates just a few microns into the unadulterated sample[3]. By pressing the raw powder directly against a high-refractive-index diamond crystal, we eliminate KBr entirely[4]. This preserves the sample's native hydration state, prevents moisture-induced spectral artifacts, and ensures high spectral reproducibility, generating a reliable chemical fingerprint in seconds[5].

Step-by-Step Self-Validating ATR-FTIR Protocol

A robust protocol must be a self-validating system to prevent false positives or baseline drifts. The following workflow ensures data integrity at every step:

  • System Suitability Test (SST): Clean the diamond ATR crystal with LC-MS grade isopropanol. Scan a traceable polystyrene film. The system must automatically verify the 1601 cm⁻¹ peak position.

    • Causality: If the deviation exceeds ±1 cm⁻¹, the laser interferometer is misaligned, and the system halts to prevent the acquisition of invalid data.

  • Background Acquisition: Collect an ambient air background spectrum (64 scans, 4 cm⁻¹ resolution)[6].

    • Causality: This self-corrects for atmospheric CO₂ and water vapor, ensuring that only the analyte's vibrations are recorded.

  • Sample Application: Place ~2-5 mg of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride directly onto the diamond crystal. Apply consistent pressure using the integrated anvil.

    • Causality: Intimate contact between the crystal and the sample is critical because the evanescent wave only penetrates a few microns into the material[3].

  • Data Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹[6].

  • Spectral Processing & Verification: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth. Compare the processed spectrum against a validated reference library to confirm the unique chemical bonds and functional groups[7].

Data Interpretation: Key Vibrational Bands

The unique chemical bonds of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride provide a distinctive spectral fingerprint. The following table summarizes the quantitative spectral data expected for pure samples:

Table 2: Key Vibrational Bands for 2-(Ethylamino)-2-methylpropan-1-ol HCl

Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsStructural Assignment
O-H Stretch ~3350Broad, strongHydroxyl group on the propanol backbone
N-H⁺ Stretch 3000 - 2500Multiple broad, overlapping bandsSecondary amine hydrochloride salt (ammonium band)
C-H Stretch 2980 - 2850Sharp, mediumAliphatic methyl and methylene groups
C-N Stretch ~1150MediumCarbon-nitrogen bond of the ethylamine group
C-O Stretch ~1080StrongCarbon-oxygen bond of the primary alcohol

Workflow Visualization

FTIR_Workflow SST 1. System Suitability (Polystyrene Standard) BKG 2. Background Scan (Ambient Air, 64 Scans) SST->BKG PREP 3. Sample Application (Direct Powder on Diamond) BKG->PREP ACQ 4. Data Acquisition (Evanescent Wave Interaction) PREP->ACQ PROC 5. Spectral Processing (ATR & Baseline Correction) ACQ->PROC VAL 6. Purity Verification (Library & Peak Matching) PROC->VAL

Fig 1: Self-validating ATR-FTIR analytical workflow for API purity verification.

References

  • Auriga Research. "Fourier Transform Infrared Spectroscopy (FTIR) Testing Lab". 2

  • Apex Instrument. "FTIR-ATR: Revolutionizing Raw Material Identification in Pharma". 5

  • MDPI. "Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques". 6

  • PMC. "Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy". 4

  • Edinburgh Analytical. "API Identification Using FTIR Spectroscopy". 7

  • NIH PubChem. "2-(Ethylamino)-2-methylpropan-1-ol hydrochloride". 1

  • Covalent. "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)". 3

Sources

Comparative

In-Depth GC Performance Comparison: Analyzing 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

Executive Summary The gas chromatographic (GC) analysis of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride presents a classic analytical challenge. As a highly polar amino alcohol formulated as a non-volatile hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The gas chromatographic (GC) analysis of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride presents a classic analytical challenge. As a highly polar amino alcohol formulated as a non-volatile hydrochloride salt, it is fundamentally incompatible with direct GC injection. To achieve accurate retention times and symmetrical peak shapes, analysts must choose between two primary sample preparation and column chemistry pathways: Free-basing coupled with base-deactivated columns or Chemical derivatization coupled with standard non-polar columns .

This guide objectively compares these methodologies, providing step-by-step protocols, mechanistic explanations for retention time shifts, and comparative experimental data to guide method development for researchers and drug development professionals.

Mechanistic Background: The Analytical Challenge

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride contains a secondary amine and a primary hydroxyl group. In GC analysis, this molecule presents three distinct thermodynamic and kinetic hurdles:

  • Salt Non-Volatility: Hydrochloride salts have negligible vapor pressure. Direct injection into a GC inlet (typically 250°C) results in thermal degradation and the accumulation of non-volatile residue in the glass liner, rather than vaporization.

  • Hydrogen Bonding: The free base contains two active hydrogens. These functional groups act as strong hydrogen-bond donors and acceptors, interacting aggressively with residual surface silanols on standard fused-silica capillary columns.

  • Irreversible Adsorption: On standard non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane), this silanol interaction manifests as severe chromatographic tailing, shifting retention times, and complete signal loss at trace levels[1].

To resolve this, the active hydrogens must either be masked via chemical derivatization (silylation)[2], or the column itself must be surface-treated to neutralize active silanol sites (base-deactivation)[3].

Experimental Workflows

Below are the detailed, self-validating protocols for the two viable analytical pathways.

Protocol A: Free-Basing & Direct Injection (Base-Deactivated Column)

Mechanism: This approach neutralizes the salt to its volatile free-base form and relies on specialized column chemistry to prevent adsorption.

  • Basification: Transfer 1.0 mL of the aqueous sample to a glass centrifuge tube. Add 200 µL of 1.0 M NaOH to adjust the pH to >12, converting the hydrochloride salt to the free base.

  • Extraction: Add 2.0 mL of dichloromethane (DCM). Vortex vigorously for 60 seconds to facilitate liquid-liquid extraction (LLE).

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the lower organic (DCM) layer using a glass Pasteur pipette.

  • Drying: Pass the organic layer through a small bed of anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Injection: Inject 1.0 µL of the extract onto a base-deactivated GC column (e.g., Agilent CP-Volamine or Rtx-Volatile Amine) with the inlet set to 250°C[3].

Protocol B: Silylation & Injection (Standard Column)

Mechanism: This approach replaces the active hydrogens on the -OH and -NH groups with bulky trimethylsilyl (TMS) groups, eliminating polarity and allowing analysis on standard columns.

  • Sample Drying: Transfer 1.0 mL of the aqueous sample to a reaction vial. Evaporate completely to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C. Crucial: Moisture must be strictly eliminated, as silylating reagents vigorously react with water, destroying the reaction yield[2].

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide containing 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst, specifically aiding in the derivatization of sterically hindered secondary amines[4].

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to drive the formation of the di-TMS derivative[5].

  • Injection: Cool to room temperature and inject 1.0 µL directly onto a standard non-polar GC column (e.g., DB-5ms)[6].

Workflow Visualization

G cluster_A Method A: Free-Basing cluster_B Method B: Derivatization Start 2-(Ethylamino)-2-methylpropan-1-ol HCl (Aqueous Matrix) LLE Basification & LLE (NaOH + DCM) Start->LLE Dry Evaporate to Dryness (N2 Stream) Start->Dry BaseCol GC Injection (Base-Deactivated Column) LLE->BaseCol ResultA Moderate RT (~4.2 min) Good Peak Symmetry BaseCol->ResultA Deriv Silylation (BSTFA + 1% TMCS, 60°C) Dry->Deriv StdCol GC Injection (Standard DB-5ms Column) Deriv->StdCol ResultB Longer RT (~9.8 min) Excellent Trace LOD StdCol->ResultB

Fig 1: Comparative GC sample preparation workflows for amino alcohol hydrochloride salts.

Comparative Data Analysis & Causality

The following table summarizes the expected chromatographic performance of 2-(Ethylamino)-2-methylpropan-1-ol across three different analytical scenarios.

(Note: Retention times are normalized to a standard 30m x 0.25mm x 0.25µm column, using a temperature program of 40°C hold for 2 min, then 10°C/min to 250°C).

Performance MetricMethod A: Free Base (Base-Deactivated Column)Method B: Di-TMS Derivative (Standard DB-5ms Column)Control Failure: Free Base (Standard DB-5ms Column)
Analyte Form Free BaseDi-TMS DerivativeFree Base
Molecular Weight 117.19 g/mol 261.36 g/mol 117.19 g/mol
Retention Time (RT) ~4.2 min ~9.8 min ~4.5 min (Highly variable)
Asymmetry Factor ( As​ ) 1.1 (Good)1.0 (Excellent)> 2.8 (Severe Tailing)
Limit of Detection (LOD) 50 ng/mL5 ng/mL> 500 ng/mL
Column Bleed Profile High bleed at >220°CLow bleed up to 325°CLow bleed up to 325°C
Causality of Retention Time Shifts

A critical observation in the data is the significant increase in Retention Time (RT) from ~4.2 minutes (Method A) to ~9.8 minutes (Method B).

While silylation is often thought of as a technique to "increase volatility," its primary function here is to eliminate hydrogen bonding. By replacing the two active protons with two bulky Trimethylsilyl (TMS) groups, the molecular weight more than doubles (from 117.19 to 261.36 g/mol ). In the gas phase, on a non-polar stationary phase (DB-5ms), separation is governed strictly by dispersion forces (van der Waals interactions). The massive increase in molecular volume provided by the TMS groups drastically increases these dispersion interactions with the stationary phase, resulting in a much longer, yet perfectly symmetrical, retention time[6].

Causality of Peak Shape and LOD

In the "Control Failure" scenario, the free base on a standard column exhibits an Asymmetry Factor ( As​ ) > 2.8. The basic amine interacts with acidic silanols, smearing the peak across the baseline. This tailing artificially widens the peak base, destroying the signal-to-noise (S/N) ratio and resulting in a poor Limit of Detection (>500 ng/mL).

Method B (Silylation) achieves the lowest LOD (5 ng/mL) because the di-TMS derivative is entirely inert to the column wall, eluting as a sharp, narrow band that maximizes detector response[5].

Conclusion & Recommendations

  • Choose Method A (Base-Deactivated Column) for high-throughput, routine purity assays where the analyte concentration is relatively high (>1 µg/mL). It bypasses the need for moisture-sensitive, expensive derivatization reagents, offering faster sample turnaround.

  • Choose Method B (Silylation + DB-5ms) for trace-level impurity profiling, pharmacokinetics, or environmental monitoring. The superior peak shape, baseline resolution, and enhanced thermal stability of the TMS derivative make it the gold standard for achieving low limits of detection and highly reproducible retention times.

References

  • Agilent Technologies. Analysis of amino-alcohols, C3-C5. Agilent Application Note A00700. Available at: [Link]

  • Supelco / Sigma-Aldrich. Bulletin 909A: Guide to Derivatization Reagents for GC. Available at: [Link]

  • U.S. Department of Energy (OSTI). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detection. Available at:[Link]

  • Journal of Chromatographic Science (Oxford University Press). Applications of Deactivated GC Columns for Analysis of Nitrogen-Containing Chemicals. Available at: [Link]

  • ResearchGate. Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride (CAS No. 82922-13-2).[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for the hydrochloride salt is limited, the properties of the parent compound, 2-Amino-2-methyl-1-propanol, and related structures provide essential guidance. The primary hazards include:

  • Skin and Eye Irritation: Similar amino alcohols are known to cause skin irritation and serious eye damage.[2][3][4]

  • Aquatic Toxicity: The parent compound is recognized as being harmful to aquatic life with long-lasting effects.[2][5]

  • Combustibility: While not highly flammable, related compounds are combustible liquids.[3][4]

These hazards necessitate careful handling and dictate the need for disposal as regulated chemical waste.

Key Chemical and Physical Properties
PropertyValueSource
Chemical Formula C6H15NO·HCl[1]
Molecular Weight 117.189 g/mol (base)[1]
Appearance Solid (typical for hydrochloride salts)General Knowledge
Solubility Soluble in water[6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a multi-step process that begins the moment the substance is designated as waste.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Designate as Waste B Select Appropriate Waste Container A->B Initial Step C Properly Label Container B->C Crucial for Safety D Transfer Waste to Container E Store in Designated Satellite Area D->E Safe Handling F Monitor Accumulation Dates & Volume E->F Regulatory Compliance G Arrange for Pickup H Transport by Licensed Contractor G->H Scheduled Process I Final Treatment/Disposal H->I Ensures Compliance

Caption: Disposal workflow for 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

Step 1: Immediate Handling and Segregation at the Point of Generation

Proper disposal begins with correct segregation. As soon as 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride or a solution containing it is deemed waste, it must be handled as hazardous chemical waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[4][5]

  • Waste Container:

    • Solid Waste: Unused or expired solid 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride should be collected in its original container or a clearly labeled, sealable, and chemically compatible container.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container. Avoid using metal containers for acidic solutions.[7] Ensure the container is made of a material compatible with the solvent used (e.g., polyethylene for many organic solvents).

  • Labeling: The waste container must be labeled immediately with a hazardous waste tag. The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "2-(Ethylamino)-2-methylpropan-1-ol hydrochloride"

    • The approximate concentration and volume

    • The date accumulation started

    • The primary hazards (e.g., "Irritant," "Harmful to Aquatic Life")

Step 2: Temporary Storage in the Laboratory

Designate a specific, secondary containment area within the lab for the temporary storage of this waste, away from general refuse.[7] This area should be:

  • Under the direct control of laboratory personnel.[7]

  • Clearly marked with a "Hazardous Waste" sign.[7]

  • Away from drains and sources of ignition.[2][3]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dealing with a large quantity of fine powder.

  • Containment:

    • Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[2][5]

    • Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal Procedures

The final disposal of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride must be conducted in accordance with federal, state, and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][9]

  • Do Not Dispose Down the Drain: Due to its aquatic toxicity, this chemical must not be disposed of down the sink.[2][5] This practice is a common regulatory violation and can harm aquatic ecosystems.

  • Engage a Licensed Waste Disposal Contractor: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. This is the only acceptable route for the final disposal of this chemical.[7] These contractors are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF).

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup.

The "Why" Behind the Protocol: Scientific and Regulatory Rationale

Understanding the reasoning behind these procedures reinforces their importance and promotes a culture of safety.

  • Chemical Incompatibility: Segregating waste streams is crucial to prevent dangerous reactions. Although 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a salt and relatively stable, it should not be mixed with strong bases, which could liberate the free amine, or with strong oxidizing agents.

  • Environmental Protection: The classification of the parent compound as "harmful to aquatic life with long-lasting effects" underscores the importance of preventing its release into the environment.[2][5] Proper disposal via a licensed contractor ensures that the chemical is treated to render it non-hazardous or is incinerated at high temperatures to destroy it completely.

  • Regulatory Compliance: The EPA's RCRA regulations create a "cradle-to-grave" system for managing hazardous waste.[9] This means the generator of the waste (your laboratory) is responsible for it from its creation to its final disposal. Failure to comply can result in significant fines and legal action.[7]

By adhering to this detailed disposal guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining the highest standards of laboratory practice and regulatory compliance.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Tokyo Chemical Industry. (2025, October 16).
  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Hazardous Waste Experts.
  • ASTM International. (2021, February 26).
  • Fisher Scientific. (2009, November 17).
  • Fisher Scientific. (2009, November 17).
  • Safety D
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-2-methylpropan-1-ol Env.
  • Rowan University.
  • Chemsrc. (2025, September 6). CAS#:82922-13-2 | 2-(ethylamino)
  • U.S. Environmental Protection Agency.
  • Sigma-Aldrich. (2026, March 5).
  • PubChem. 2-(Ethylamino)-2-methylpropan-1-ol.
  • CDH Fine Chemical.
  • Chemicalbook.
  • Spectrum Chemical. (2022, October 25).
  • U.S. Environmental Protection Agency. Robust Summaries & Test Plan: 2-amino-2-methylpropanol. EPA.
  • Sigma-Aldrich. 2-(ethylamino)-2-methyl-1-(2-methylphenyl)-1-propanone hydrochloride. Sigma-Aldrich.
  • PubChem. 2-Amino-2-methylpropan-1-ol chloride.
  • ScienceDirect. (2017, December 15). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol.
  • NOAA. 2-AMINO-2-METHYL-1-PROPANOL. CAMEO Chemicals.

Sources

Handling

Comprehensive Safety &amp; Operational Handling Guide for 2-(Ethylamino)-2-methylpropan-1-ol Hydrochloride

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the handling requirements for pharmacologically active intermediates. 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the handling requirements for pharmacologically active intermediates. 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a prime example. While structurally it may appear as a simple amino alcohol derivative, its pharmacological profile as an antiarrhythmic agent and a stovaine (amylocaine) analog necessitates rigorous, API-level (Active Pharmaceutical Ingredient) safety protocols[1][2].

This guide provides a self-validating, step-by-step operational framework designed to protect researchers from both local irritation and systemic exposure, ensuring scientific integrity and laboratory safety.

Hazard Assessment & The Causality of Risk

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's hazards. We do not just wear gloves because a Safety Data Sheet (SDS) dictates it; we wear them because of the specific physicochemical and pharmacodynamic properties of the molecule.

  • Systemic Toxicity via Mucosal Absorption: 2-(Ethylamino)-2-methylpropan-1-ol functions as an antiarrhythmic agent[1]. The hydrochloride salt form significantly increases its water solubility compared to the free base (CAS 82922-13-2). If fine powder is aerosolized and inhaled, it rapidly dissolves in the respiratory mucosa. This bypasses hepatic first-pass metabolism, potentially leading to systemic cardiovascular effects such as bradycardia or atrioventricular (AV) block[3].

  • Local Anesthetic Properties: As an analog of stovaine (amylocaine, a historical local anesthetic), accidental ocular or dermal exposure can cause localized numbness, masking the initial signs of chemical irritation or micro-abrasions[4][5].

  • Aerosolization Potential: Hydrochloride salts of amines are typically crystalline powders that can accumulate static charge during spatulation. This static repulsion causes micro-particulates to become airborne, drastically increasing inhalation risk.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must scale with the operational risk. The following matrix summarizes the quantitative and qualitative data for appropriate PPE selection based on the handling scale.

PPE CategoryAnalytical Scale (< 100 mg)Preparative/Bulk Scale (> 100 mg)Causality / Scientific Rationale
Hand Protection Double Nitrile gloves (min 4 mil).Double Nitrile or Neoprene gloves with extended cuffs.Double gloving mitigates the risk of microscopic pinhole defects. The inner glove remains uncontaminated during outer glove removal.
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Unvented Chemical Splash Goggles.Unvented goggles prevent airborne dust from settling on the ocular mucosa, preventing localized anesthetic effects and irritation[4].
Respiratory Not required if handled inside a certified fume hood.N95/P100 Particulate Respirator or PAPR.Required when handling bulk powders outside an isolator due to the high risk of static-induced aerosolization of the active pharmaceutical ingredient.
Body Protection Standard cotton lab coat (buttoned).Disposable Tyvek® suit or sleeves over a lab coat.Tyvek prevents fine crystalline dust from embedding into woven cotton fabrics, eliminating secondary exposure pathways outside the lab.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop safety system during the weighing and formulation of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride.

Phase 1: Pre-Operation Setup
  • Environmental Control: Conduct all dry powder handling within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Standard fume hoods can create turbulent airflow that exacerbates powder scatter.

  • Static Mitigation: Utilize an anti-static bar (ionizer) or a zero-stat gun near the analytical balance. Rationale: Neutralizing the electrostatic charge prevents the hydrochloride crystals from repelling off the spatula and aerosolizing.

  • Surface Preparation: Line the weighing area with disposable, bench-top spill paper (absorbent side up, poly-backed side down) to capture any micro-spills.

Phase 2: Weighing and Transfer
  • Tare the Vessel: Place a sealable anti-static weigh boat or a pre-tared glass vial on the balance.

  • Transfer: Using a micro-spatula, transfer the required mass. Keep the source bottle as close to the receiving vessel as possible to minimize the transit path.

  • Sealing: Cap the receiving vial before removing it from the localized exhaust ventilation. Never transport unsealed API powders across the laboratory.

Phase 3: Formulation and Dissolution
  • Solvent Addition: Add the aqueous or organic solvent directly to the sealed vial via a septum, or open the vial only within the fume hood.

  • Agitation: Use a vortex mixer or sonicator. Avoid aggressive manual shaking which can pressurize the vial if the dissolution is mildly exothermic.

  • Verification: Visually confirm complete dissolution. Once in solution, the inhalation hazard is effectively eliminated, shifting the primary risk to dermal exposure.

Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination.

  • Dry Powder Spill: Do not sweep or use compressed air. Gently cover the spill with damp absorbent paper towels to suppress dust generation. Carefully wipe the area, folding the paper inward.

  • Solution Spill: Absorb with inert materials (e.g., vermiculite or universal chemical binders).

  • Decontamination: Wash the affected surface with a mild acidic solution (e.g., 1% acetic acid) followed by copious amounts of water. Rationale: The amine base is highly soluble in acidic conditions, ensuring complete removal of residues from stainless steel or epoxy surfaces.

  • Disposal: Place all contaminated PPE, weigh boats, and spill cleanup materials into a sealed, clearly labeled hazardous waste bag. Dispose of as Pharmacologically Active Hazardous Waste in accordance with local institutional and environmental regulations[4].

Workflow Visualization

The following decision tree illustrates the logical relationship between operational scale, physical state, and the required safety controls.

PPE_Workflow Start 2-(Ethylamino)-2-methylpropan-1-ol HCl Handling Assessment State Determine Physical State Start->State Powder Dry Powder / Crystal State->Powder Solution Aqueous / Organic Solution State->Solution Scale Determine Mass Scale Powder->Scale PPE_Sol Solution PPE: Double Gloves, Safety Glasses, Lab Coat, Splash Shield Solution->PPE_Sol Analytical Analytical (< 100mg) Scale->Analytical Preparative Preparative (> 100mg) Scale->Preparative PPE_Low Standard PPE: Double Gloves, Safety Glasses, Lab Coat, Fume Hood Analytical->PPE_Low PPE_High Advanced PPE: PAPR/N95, Chemical Goggles, Tyvek Suit, Powder Isolator Preparative->PPE_High

Caption: Decision tree for PPE and engineering control selection based on physical state and scale.

References

  • AS-1. (n.d.). 2-(Ethylamino)-2-methylpropan-1-ol 100mg CAS No 82922-13-2. Retrieved April 7, 2026, from [Link]

  • Heart Rhythm Society. (2014). Expert Consensus Statement on Electrophysiology Laboratory Standards: Process, Protocols, Equipment, Personnel, and Safety. Heart Rhythm, 11(8), e42. Retrieved April 7, 2026, from [Link]

  • NSW Government Health. (2024). Medicine Guideline - Adenosine (antiarrhythmic). SESLHDMG/105. Retrieved April 7, 2026, from [Link]

  • University of Glasgow. (n.d.). Spinal Anaesthesia, with Special Reference to Neurological Complications (Stovaine Toxicity). Retrieved April 7, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-2-methylpropan-1-ol hydrochloride
Reactant of Route 2
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2-(Ethylamino)-2-methylpropan-1-ol hydrochloride
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